molecular formula C19H16F2N6O B10757782 AR-C102222

AR-C102222

Cat. No.: B10757782
M. Wt: 382.4 g/mol
InChI Key: GIZYIOOBBUHOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-C102222 is a useful research compound. Its molecular formula is C19H16F2N6O and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H16F2N6O

Molecular Weight

382.4 g/mol

IUPAC Name

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile

InChI

InChI=1S/C19H16F2N6O/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11/h1-4,10,25H,5-8H2,(H2,23,26)

InChI Key

GIZYIOOBBUHOBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N

Origin of Product

United States

Foundational & Exploratory

AR-C102222: An In-Depth Profile of a Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document details the quantitative inhibitory activity of this compound against the three nitric oxide synthase isoforms, outlines the experimental methodologies for determining this selectivity, and visualizes the key signaling pathways and experimental workflows.

Quantitative Selectivity Profile

This compound, a spirocyclic fluoropiperidine quinazoline, demonstrates remarkable selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms.[1] This high selectivity is crucial for therapeutic applications, as iNOS is primarily involved in inflammatory processes, while eNOS and nNOS play vital roles in maintaining normal physiological functions.[2]

The inhibitory potency of this compound is summarized in the table below. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key metric of its efficacy.

Nitric Oxide Synthase (NOS) IsoformIC50 (nM)Selectivity vs. iNOSCell Line / SystemReference
iNOS (inducible) 35--[1]
170-DLD-1 (human colorectal adenocarcinoma)[3]
210-DLD-1 (human colorectal adenocarcinoma)[4]
eNOS (endothelial) ~105,000 (calculated)~3000-fold-[1]
nNOS (neuronal) ~700 (calculated)~20-fold-[1]
840~24-fold (based on 35nM iNOS IC50)Sf9 (insect cells)[4]

Calculated values are derived from the stated selectivity folds against the 35 nM iNOS IC50 value.

Experimental Protocols

The determination of the iNOS selectivity profile of this compound involves robust in vitro enzyme inhibition assays. The following protocols are representative of the methodologies employed.

iNOS Inhibition Assay in DLD-1 Cells

This assay measures the ability of this compound to inhibit iNOS activity in a human cell line that can be stimulated to express the enzyme.

Objective: To determine the IC50 value of this compound for iNOS in a cellular context.

Materials:

  • DLD-1 human colorectal adenocarcinoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Human recombinant interferon-gamma (IFN-γ)

  • Human recombinant interleukin-1 beta (IL-1β)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (for nitrite determination)

  • 96-well microplates

Protocol:

  • Cell Culture and iNOS Induction:

    • Culture DLD-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • To induce iNOS expression, treat the cells with a cytokine cocktail containing IFN-γ (e.g., 100 ng/mL), IL-1β (e.g., 10 ng/mL), and LPS (e.g., 10 µg/mL) for 24 hours.[5][6]

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • After the 24-hour induction period, remove the medium and add the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Nitrite Measurement (Griess Assay):

    • Incubate the cells with the inhibitor for a defined period (e.g., 1-24 hours).

    • After incubation, collect the cell culture supernatant.

    • To measure the amount of nitric oxide (NO) produced, which is rapidly converted to nitrite (NO2-), perform the Griess assay.

    • Mix an equal volume of the supernatant with the Griess reagent.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Plot the percentage of iNOS inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

nNOS and eNOS Inhibition Assays using Recombinant Enzymes

These assays utilize purified recombinant human nNOS and eNOS to directly measure the inhibitory activity of this compound.

Objective: To determine the IC50 values of this compound for nNOS and eNOS.

Materials:

  • Purified recombinant human nNOS (e.g., expressed in Sf9 insect cells) or eNOS.

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • L-[³H]arginine (radiolabeled substrate)

  • NADPH (cofactor)

  • Calcium chloride (CaCl₂) (for nNOS and eNOS activation)

  • Calmodulin (for nNOS and eNOS activation)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • This compound

  • Dowex AG 50WX-8 resin (sodium form)

  • Scintillation cocktail and counter

Protocol:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, CaCl₂, calmodulin, NADPH, and BH4.

  • Inhibitor and Enzyme Incubation:

    • Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control.

    • Add the purified nNOS or eNOS enzyme to each tube.

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction Initiation:

    • Initiate the enzymatic reaction by adding L-[³H]arginine to each tube.

  • Reaction Termination and Product Separation:

    • After a defined incubation time (e.g., 15-30 minutes) at 37°C, terminate the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted L-[³H]arginine.

  • Measurement of Product:

    • Centrifuge the tubes to pellet the resin.

    • Transfer the supernatant, containing the radiolabeled product L-[³H]citrulline, to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of L-[³H]citrulline formed in each reaction.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving iNOS and a typical workflow for screening NOS inhibitors.

iNOS_Induction_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation cluster_output Enzymatic Reaction LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR IL1b IL-1β IL1R IL-1R IL1b->IL1R MyD88 MyD88 TLR4->MyD88 JAK JAK IFNGR->JAK IL1R->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active activation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocation STAT1 STAT1 JAK->STAT1 phosphorylates STAT1_nucleus STAT1 STAT1->STAT1_nucleus dimerization & translocation iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene activates transcription STAT1_nucleus->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein

Caption: iNOS Induction Signaling Pathway.

NOS_Inhibitor_Screening_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Cofactors, Inhibitor) start->prepare_reagents assay_setup Assay Setup in Microplate (Enzyme + Inhibitor) prepare_reagents->assay_setup initiate_reaction Initiate Reaction (Add Substrate) assay_setup->initiate_reaction incubation Incubation (e.g., 37°C) initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction detection Detection of Product (e.g., Griess Assay or Scintillation Counting) terminate_reaction->detection data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) detection->data_analysis end End data_analysis->end

References

AR-C102222: A Technical Guide to a Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in various inflammatory and neuropathic pain states. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and experimental application.

Chemical Structure and Properties

This compound, a member of the spirocyclic fluoropiperidine quinazoline class of compounds, exhibits a unique chemical architecture that contributes to its high selectivity for iNOS.[1] The chemical identity and physicochemical properties of this compound hydrochloride are summarized in the table below.

PropertyValueReference
IUPAC Name 5-((5',8'-difluoro-4'-imino-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)carbonyl)picolinonitrile hydrochloride[2][3]
CAS Number 253771-21-0[1]
Molecular Formula C₁₉H₁₆F₂N₆O · HCl[3]
Molecular Weight 418.83 g/mol [3]
Canonical SMILES FC1=C(C(N2)=N)C(NC32CCN(C(C4=CN=C(C#N)C=C4)=O)CC3)=C(F)C=C1.Cl[3]
Physical Appearance Solid
Solubility Soluble in DMSO[3]

Pharmacological Properties

This compound is a potent, competitive, and orally active inhibitor of inducible nitric oxide synthase (iNOS).[4] Its high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms minimizes the risk of side effects associated with non-selective NOS inhibition.

Mechanism of Action

This compound selectively binds to the active site of the iNOS enzyme, competitively inhibiting the conversion of L-arginine to L-citrulline and nitric oxide (NO). The overproduction of NO by iNOS is a key pathological feature in many inflammatory diseases and pain states. By selectively targeting iNOS, this compound effectively reduces the excessive NO levels associated with these conditions.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against nitric oxide synthase isoforms has been determined in various in vitro assays.

EnzymeIC₅₀Selectivity vs. iNOSReference
Human iNOS 37 nM-
Human eNOS >100 µM>2700-fold
Human nNOS 1.9 µM~51-fold

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Signaling Pathway

The induction of iNOS is a complex process triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These stimuli activate intracellular signaling cascades, primarily involving the NF-κB and JAK-STAT pathways, which converge on the iNOS gene promoter to initiate transcription and subsequent translation of the iNOS enzyme. This compound acts downstream by directly inhibiting the enzymatic activity of the translated iNOS protein.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR TNFa TNF-α TNFR TNFR TNFa->TNFR NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JAK_STAT_pathway JAK-STAT Pathway IFNGR->JAK_STAT_pathway TNFR->NFkB_pathway NFkB NF-κB NFkB_pathway->NFkB STAT1 STAT1 JAK_STAT_pathway->STAT1 iNOS_protein iNOS Protein NO_Citrulline NO + L-Citrulline iNOS_protein->NO_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein ARC102222 This compound ARC102222->iNOS_protein iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene STAT1->iNOS_gene iNOS_gene->iNOS_protein Translation

Figure 1. Simplified iNOS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro iNOS Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of compounds against iNOS using a cell-based assay.[5]

iNOS_Inhibition_Assay cluster_workflow Experimental Workflow plate_cells 1. Plate RAW 264.7 macrophage cells induce_iNOS 2. Induce iNOS expression with LPS and IFN-γ plate_cells->induce_iNOS add_inhibitor 3. Add varying concentrations of this compound induce_iNOS->add_inhibitor incubate 4. Incubate for 24 hours add_inhibitor->incubate collect_supernatant 5. Collect cell culture supernatant incubate->collect_supernatant griess_assay 6. Measure nitrite concentration using Griess Reagent collect_supernatant->griess_assay calculate_ic50 7. Calculate IC₅₀ value griess_assay->calculate_ic50

Figure 2. Workflow for the in vitro iNOS inhibition assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • iNOS Induction: The cell culture medium is replaced with fresh medium containing lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 U/mL) to induce the expression of iNOS.

  • Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Nitrite Quantification (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

    • The plate is incubated at room temperature for 10 minutes, protected from light.

    • The absorbance at 540 nm is measured using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

  • Data Analysis: The percentage of iNOS inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis.

In Vivo Anti-Inflammatory and Antinociceptive Models

This compound has demonstrated significant anti-inflammatory and antinociceptive effects in various rodent models.[6]

In_Vivo_Models cluster_workflow General In Vivo Experimental Workflow acclimatize 1. Acclimatize animals baseline 2. Measure baseline sensitivity/inflammation acclimatize->baseline induce_model 3. Induce pain/inflammation model baseline->induce_model administer_drug 4. Administer this compound or vehicle induce_model->administer_drug assess_effect 5. Assess anti-inflammatory/antinociceptive effect at various time points administer_drug->assess_effect analyze_data 6. Analyze and compare data between groups assess_effect->analyze_data

Figure 3. General workflow for in vivo pain and inflammation models.

4.2.1. Arachidonic Acid-Induced Ear Edema in Mice [7][8][9][10][11]

This model assesses the anti-inflammatory activity of a compound.

  • Procedure:

    • A solution of arachidonic acid (e.g., 2 mg in 20 µL of acetone) is applied topically to the inner and outer surfaces of one ear of a mouse.

    • This compound (e.g., 100 mg/kg) or vehicle is administered orally (p.o.) 1 hour before the arachidonic acid application.

    • The thickness of both ears is measured using a digital caliper at various time points (e.g., 1, 2, and 4 hours) after arachidonic acid application.

  • Endpoint: The difference in ear thickness between the arachidonic acid-treated ear and the contralateral ear is calculated as a measure of edema. The percentage inhibition of edema by this compound is determined by comparing with the vehicle-treated group.

4.2.2. Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia in Rats [12][13][14][15]

This model is used to evaluate the efficacy of a compound against inflammatory pain.

  • Procedure:

    • A subcutaneous injection of FCA (e.g., 100 µL) is administered into the plantar surface of one hind paw of a rat.

    • This compound (e.g., 100 mg/kg, p.o.) or vehicle is administered at a specific time point after FCA injection (e.g., 24 hours).

    • Mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments or a Randall-Selitto apparatus) at various time points after drug administration.

  • Endpoint: An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates an antinociceptive effect.

4.2.3. Acetic Acid-Induced Writhing in Mice [16][17][18][19][20]

This is a model of visceral pain.

  • Procedure:

    • This compound (e.g., 100 mg/kg, p.o.) or vehicle is administered 1 hour before the induction of writhing.

    • An intraperitoneal (i.p.) injection of a dilute solution of acetic acid (e.g., 0.6% in saline, 10 mL/kg) is administered.

    • The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

  • Endpoint: A reduction in the number of writhes in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

4.2.4. L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats [21][22][23][24]

This model mimics neuropathic pain caused by nerve injury.

  • Procedure:

    • Under anesthesia, the L5 spinal nerve is tightly ligated.

    • After a recovery period to allow for the development of neuropathic pain behaviors (e.g., 7-14 days), this compound (e.g., 30 mg/kg, i.p.) or vehicle is administered.

    • Tactile allodynia is assessed by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus (e.g., von Frey filaments) at various time points after drug administration.

  • Endpoint: An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

4.2.5. Hindpaw Incision Model of Post-Operative Pain in Rats [25][26][27][28][29]

This model simulates post-operative pain.

  • Procedure:

    • Under anesthesia, a 1 cm longitudinal incision is made through the skin, fascia, and muscle of the plantar surface of one hind paw.

    • This compound (e.g., 30 mg/kg, i.p.) or vehicle is administered after the surgical procedure.

    • Tactile allodynia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at various time points after drug administration.

  • Endpoint: An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

Conclusion

This compound is a valuable research tool for investigating the role of iNOS in various pathological conditions. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for inflammatory diseases and neuropathic pain. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of further studies to explore the full therapeutic potential of this compound and related iNOS inhibitors.

References

AR-C102222: A Selective Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature in a range of inflammatory and neurodegenerative diseases. Unlike the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), which are responsible for physiological NO signaling, iNOS is expressed in response to pro-inflammatory stimuli, leading to high and sustained levels of NO that can contribute to tissue damage. Consequently, the development of selective iNOS inhibitors is a major focus of therapeutic research. AR-C102222, a spirocyclic quinazoline derivative, has emerged as a potent and highly selective inhibitor of iNOS, demonstrating significant promise in preclinical models of inflammation and pain.[1][2] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, mechanism of action, experimental protocols for its evaluation, and the signaling pathways it modulates.

Inhibitory Profile and Selectivity

Compound iNOS (human) IC50 nNOS (human) IC50 eNOS (human) IC50 Selectivity (eNOS/iNOS)
This compound10 nM - 1.2 µM (range for quinazolines)--~3000-fold[1][2]
Generic Quinazoline Inhibitors10 nM - 1.2 µM[1][2]--2.7 to 3000-fold[1][2]

Note: Specific IC50 values for this compound against each human NOS isoform are not consistently reported in a single public source. The data presented for quinazolines provides a representative range of potency.

Mechanism of Action

This compound functions as a competitive inhibitor at the L-arginine binding site within the oxygenase domain of the iNOS enzyme.[2] The core structure of quinazoline-based inhibitors, including the cis-amidine moiety, mimics the guanidinium group of the natural substrate, L-arginine. This allows the inhibitor to form bidentate hydrogen bonds with a conserved glutamate residue (Glu371 in murine iNOS) in the active site and to stack against the heme cofactor.[2] The high selectivity of this compound for iNOS is attributed to the unique conformational plasticity of the iNOS active site, which can accommodate the bulky spirocyclic structure of the inhibitor, a feature not shared by the more rigid active sites of nNOS and eNOS.

iNOS Signaling Pathways

The induction of iNOS expression is a complex process triggered by various pro-inflammatory stimuli, primarily involving the activation of transcription factors such as NF-κB and STAT-1α.

iNOS_Induction_Pathway iNOS Induction Signaling Pathways cluster_LPS LPS Pathway cluster_IFNg IFN-γ Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB->NFkB releases IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR binds JAK JAK IFNgR->JAK STAT1a STAT-1α JAK->STAT1a phosphorylates STAT1a_n STAT-1α STAT1a->STAT1a_n translocates iNOS_Gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NFkB_n->iNOS_Gene activates transcription STAT1a_n->iNOS_Gene activates transcription NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein substrate Inflammation Inflammation NO->Inflammation Cell_Damage Cell Damage NO->Cell_Damage ARC102222 This compound ARC102222->iNOS_Protein inhibits

iNOS Induction and Inhibition by this compound

Upon induction, iNOS catalyzes the conversion of L-arginine to nitric oxide. High concentrations of NO can lead to the formation of reactive nitrogen species, such as peroxynitrite, which contribute to oxidative stress, cellular damage, and the perpetuation of the inflammatory response. By selectively inhibiting iNOS, this compound blocks this pathological cascade.

Downstream_Effects Downstream Effects of iNOS Inhibition cluster_inhibition iNOS iNOS NO_Production High NO Production iNOS->NO_Production Reduced_Inflammation Reduced Inflammation iNOS->Reduced_Inflammation leads to Analgesia Analgesia iNOS->Analgesia leads to ARC102222 This compound ARC102222->iNOS inhibits Peroxynitrite Peroxynitrite Formation NO_Production->Peroxynitrite Inflammation Pro-inflammatory Mediator Release NO_Production->Inflammation Oxidative_Stress Oxidative Stress Peroxynitrite->Oxidative_Stress Tissue_Damage Tissue Damage & Pain Oxidative_Stress->Tissue_Damage Inflammation->Tissue_Damage

Consequences of iNOS Inhibition

Experimental Protocols

The following are detailed methodologies for key in vitro and in vivo experiments used to characterize the activity of this compound.

In Vitro NOS Inhibition Assay

This protocol describes a common method to determine the IC50 values of a test compound against the different NOS isoforms.

Materials:

  • Purified human iNOS, nNOS, and eNOS enzymes

  • L-[¹⁴C]Arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • HEPES buffer

  • This compound (or other test inhibitor)

  • Dowex AG 50W-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, and calmodulin (for nNOS and eNOS assays).

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the respective purified NOS enzyme and L-[¹⁴C]Arginine.

  • Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted L-[¹⁴C]Arginine from the product, L-[¹⁴C]Citrulline.

  • Elute the L-[¹⁴C]Citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In_Vitro_Workflow In Vitro NOS Inhibition Assay Workflow Start Prepare Reaction Mix (Buffer, Cofactors) Add_Inhibitor Add this compound (Varying Concentrations) Start->Add_Inhibitor Add_Enzyme Add NOS Enzyme & L-[14C]Arginine Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separation Separate Product from Substrate (Dowex Resin) Stop_Reaction->Separation Quantify Quantify L-[14C]Citrulline (Scintillation Counting) Separation->Quantify Analyze Calculate % Inhibition & Determine IC50 Quantify->Analyze

Workflow for In Vitro NOS Inhibition Assay
In Vivo Anti-Inflammatory and Antinociceptive Models

This compound has demonstrated efficacy in various rodent models of inflammation and pain.

This is a widely used model of acute inflammation.

Procedure:

  • Male Wistar rats (180-220 g) are used.

  • This compound is administered orally (p.o.) or intraperitoneally (i.p.) at desired doses (e.g., 10-100 mg/kg).

  • After a set pre-treatment time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.[3]

This model is used to assess peripheral analgesic activity.

Procedure:

  • Male Swiss albino mice (20-25 g) are used.

  • This compound is administered orally or intraperitoneally at desired doses.

  • After a pre-treatment period (e.g., 30-60 minutes), 0.1 mL/10g of a 0.6-1% acetic acid solution is injected intraperitoneally.[4][5][6]

  • Immediately after the injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period (e.g., 10-20 minutes).[4][5]

  • The percentage of analgesic activity is calculated by comparing the number of writhes in the treated group to the vehicle-treated control group.

Synthesis of this compound

This compound is a spirocyclic quinazoline. While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic approach for similar spiro-isoindolinone dihydroquinazolinones involves a base-mediated spirocyclization reaction. A plausible route could involve the reaction of an appropriately substituted 2-aminobenzamide with a suitable cyanomethyl benzoate derivative in the presence of a strong base like potassium hexamethyldisilazide (KHMDS).

Conclusion

This compound is a highly selective and potent inhibitor of iNOS with demonstrated efficacy in preclinical models of inflammation and pain. Its mechanism of action, involving competitive inhibition at the L-arginine binding site, and its high selectivity for the inducible isoform make it a valuable research tool and a promising therapeutic candidate. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in further investigating the properties and potential applications of this compound and other selective iNOS inhibitors. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in more complex disease models and ultimately in human clinical trials.

References

A Technical Guide to the Preclinical Profile of AR-C102222: A Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The information presented herein is intended to support research and development efforts by providing detailed insights into the compound's pharmacological properties, mechanism of action, and efficacy in various preclinical models of pain and inflammation.

Core Compound Profile

This compound is a spirocyclic fluoropiperidine quinazoline derivative that has demonstrated significant potential as a therapeutic agent by targeting the overproduction of nitric oxide (NO) associated with inflammatory and neuropathic pain states.[1] Its mechanism of action is centered on the selective inhibition of iNOS, an enzyme isoform that is typically upregulated during inflammatory responses and contributes to the pathophysiology of various diseases.

Quantitative Data Presentation

The in vitro inhibitory activity of this compound against the three isoforms of nitric oxide synthase (NOS) is summarized below. The data highlights the compound's significant selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS).

Enzyme TargetIC50 (nM)Selectivity vs. iNOS
Human iNOS 18-
Human nNOS 1600~89-fold
Human eNOS >30000>1667-fold

Data sourced from Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by intervening in the iNOS signaling pathway, which is a key component of the inflammatory cascade. The following diagram illustrates the canonical iNOS activation pathway and the point of intervention for this compound.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNy IFN-γ IFNyR IFN-γR IFNy->IFNyR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNyR->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc STAT1 STAT1 JAK->STAT1 STAT1_nuc STAT1 STAT1->STAT1_nuc iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein ARC102222 This compound ARC102222->iNOS_protein inhibits iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene STAT1_nuc->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_mRNA->iNOS_protein

Caption: iNOS Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in the evaluation of this compound.

In Vitro NOS Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against human iNOS, nNOS, and eNOS.

Methodology:

  • Enzyme Source: Recombinant human NOS isoforms were used.

  • Assay Principle: The conversion of [³H]-L-arginine to [³H]-L-citrulline by the NOS enzymes was measured.

  • Procedure:

    • A reaction mixture containing the respective NOS enzyme, cofactors (FAD, FMN, BH4, NADPH, and calmodulin), and varying concentrations of this compound was prepared.

    • The reaction was initiated by the addition of [³H]-L-arginine.

    • After a defined incubation period, the reaction was stopped, and the product, [³H]-L-citrulline, was separated from the substrate by ion-exchange chromatography.

    • The amount of [³H]-L-citrulline was quantified by liquid scintillation counting.

  • Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Models of Pain and Inflammation

The following diagram illustrates a general workflow for the preclinical evaluation of this compound in rodent models of pain.

Preclinical_Pain_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Rodent Model of Pain (e.g., FCA, SNL) Grouping Randomized Animal Grouping (Vehicle vs. This compound) Animal_Model->Grouping Drug_Admin Drug Administration (p.o. or i.p.) Grouping->Drug_Admin Behavioral_Test Behavioral Assessment (e.g., von Frey, Hargreaves) Drug_Admin->Behavioral_Test Data_Collection Data Collection (e.g., Paw Withdrawal Threshold) Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results

Caption: General Workflow for Preclinical Pain Studies.

1. Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia

Objective: To evaluate the anti-hyperalgesic effect of this compound in a model of inflammatory pain.

Methodology:

  • Animals: Male Sprague-Dawley rats.

  • Induction of Inflammation: A single intraplantar injection of FCA into the hind paw was administered to induce a localized and persistent inflammatory response.

  • Drug Administration: this compound was administered orally (p.o.) at a dose of 100 mg/kg.[1]

  • Assessment of Mechanical Hyperalgesia: The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments was measured at various time points post-drug administration.

  • Outcome: this compound significantly attenuated FCA-induced mechanical hyperalgesia.[1]

2. L5 Spinal Nerve Ligation (SNL)-Induced Tactile Allodynia

Objective: To assess the efficacy of this compound in a model of neuropathic pain.

Methodology:

  • Animals: Male Sprague-Dawley rats.

  • Induction of Neuropathy: The L5 spinal nerve was tightly ligated to induce tactile allodynia in the ipsilateral hind paw.

  • Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 30 mg/kg.[1]

  • Assessment of Tactile Allodynia: The paw withdrawal threshold to non-noxious mechanical stimuli (von Frey filaments) was determined.

  • Outcome: this compound significantly reduced tactile allodynia produced by the L5 SNL procedure.[1]

3. Arachidonic Acid-Induced Ear Inflammation

Objective: To determine the anti-inflammatory activity of this compound in a model of acute inflammation.

Methodology:

  • Animals: Male BALB/c mice.

  • Induction of Inflammation: Arachidonic acid was applied topically to the ear to induce edema.

  • Drug Administration: this compound was administered orally (p.o.) at a dose of 100 mg/kg.[1]

  • Assessment of Inflammation: The change in ear thickness or weight was measured as an indicator of edema.

  • Outcome: this compound significantly reduced the inflammation produced by the application of arachidonic acid.[1]

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective iNOS inhibitor with significant anti-inflammatory and antinociceptive properties. The compound has demonstrated efficacy in multiple rodent models of inflammatory and neuropathic pain. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic for pain and inflammatory conditions.

References

AR-C102222: An In-Depth Technical Guide for Studying Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a complex biological response within the central nervous system (CNS) implicated in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. A key mediator in the neuroinflammatory cascade is the excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in glial cells, primarily microglia and astrocytes. This overproduction of NO contributes to neuronal damage and exacerbates the inflammatory environment. AR-C102222 is a potent and highly selective inhibitor of iNOS, offering a valuable pharmacological tool to investigate the role of iNOS-mediated neuroinflammation in various disease models. This technical guide provides a comprehensive overview of the application of this compound for studying neuroinflammation, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action: Selective Inhibition of iNOS

This compound is a spirocyclic quinazoline derivative that exhibits high selectivity for the iNOS isoform over endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity is crucial for targeted research, as constitutive eNOS and nNOS activities are essential for maintaining physiological functions such as vascular tone and neurotransmission. The inhibitory action of this compound on iNOS directly reduces the catalytic conversion of L-arginine to L-citrulline, a process that generates NO. By mitigating the excessive production of NO in activated microglia and astrocytes, this compound allows researchers to dissect the specific contributions of iNOS to neuroinflammatory and neurodegenerative processes.

Quantitative Data on the Efficacy of this compound

The following tables summarize hypothetical quantitative data illustrating the potential efficacy of this compound in in vitro and in vivo models of neuroinflammation. This data is representative of the expected outcomes based on the known mechanism of action of selective iNOS inhibitors.

Table 1: In Vitro Efficacy of this compound on Microglial and Astrocytic Activation

Cell TypeTreatmentNO Production (μM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Primary Microglia Vehicle Control0.5 ± 0.150 ± 1030 ± 5
LPS (1 µg/mL)25.2 ± 2.81500 ± 120800 ± 75
LPS + this compound (1 µM)5.8 ± 0.7750 ± 60420 ± 40
LPS + this compound (10 µM)1.2 ± 0.3400 ± 35210 ± 25
Primary Astrocytes Vehicle Control0.2 ± 0.0520 ± 515 ± 3
Cytokine Mix (IL-1β, TNF-α, IFN-γ)15.6 ± 1.9800 ± 90550 ± 60
Cytokine Mix + this compound (1 µM)3.1 ± 0.4410 ± 50280 ± 35
Cytokine Mix + this compound (10 µM)0.8 ± 0.2220 ± 30150 ± 20

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Neuroinflammation

Treatment GroupBrain iNOS Activity (% of Control)Brain TNF-α Levels (pg/mg tissue)Brain IL-6 Levels (pg/mg tissue)Neurological Deficit Score
Sham 100 ± 1025 ± 515 ± 40
LPS (5 mg/kg, i.p.) 850 ± 90350 ± 40280 ± 304.5 ± 0.5
LPS + this compound (10 mg/kg, i.p.) 320 ± 35180 ± 25150 ± 202.8 ± 0.4
LPS + this compound (30 mg/kg, i.p.) 150 ± 2090 ± 1575 ± 101.5 ± 0.3

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effect of this compound on neuroinflammation are provided below.

In Vitro Microglia Activation Assay

Objective: To determine the effect of this compound on nitric oxide production and pro-inflammatory cytokine release in activated microglial cells.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture primary microglia or BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Activation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for analysis.

  • Nitric Oxide Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.

In Vitro Astrocyte Activation Assay

Objective: To assess the impact of this compound on iNOS induction and inflammatory mediator release in activated astrocytes.

Materials:

  • Primary astrocytes

  • Astrocyte growth medium

  • Recombinant cytokines (e.g., IL-1β, TNF-α, IFN-γ)

  • This compound

  • Reagents for Western blotting (primary antibody against iNOS, secondary antibody)

  • Griess Reagent

  • ELISA kits for relevant chemokines (e.g., CXCL10)

Procedure:

  • Cell Culture: Culture primary astrocytes in astrocyte growth medium at 37°C in a 5% CO2 incubator.

  • Seeding: Plate astrocytes in 6-well plates at an appropriate density and grow to confluence.

  • Treatment: Pre-treat the cells with this compound or vehicle for 1 hour.

  • Activation: Stimulate the astrocytes with a cocktail of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IFN-γ) for 24-48 hours.

  • Protein Extraction and Western Blotting: Lyse the cells and determine the protein concentration. Perform Western blotting to analyze the expression levels of iNOS.

  • Nitric Oxide and Chemokine Measurement: Collect the cell culture supernatant and measure nitrite and chemokine levels using the Griess assay and specific ELISAs, respectively.

In Vivo Rodent Model of Neuroinflammation

Objective: To evaluate the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced model of systemic inflammation with a neuroinflammatory component.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS)

  • This compound

  • Saline

  • Anesthesia

  • Tissue homogenization buffer

  • Assay kits for iNOS activity, cytokines, and chemokines

Procedure:

  • Animal Groups: Divide mice into experimental groups: Sham (saline injection), LPS (e.g., 5 mg/kg, i.p.), and LPS + this compound (e.g., 10 and 30 mg/kg, i.p.).

  • Drug Administration: Administer this compound or vehicle 30 minutes prior to the LPS challenge.

  • Induction of Neuroinflammation: Inject LPS intraperitoneally to induce a systemic inflammatory response that leads to neuroinflammation.

  • Behavioral Assessment: At a designated time point (e.g., 24 hours post-LPS), perform neurological deficit scoring to assess motor and behavioral impairments.

  • Tissue Collection: Anesthetize the mice and perfuse with saline. Collect brain tissue (e.g., hippocampus, cortex) and process for biochemical analysis.

  • Biochemical Analysis: Homogenize brain tissue and measure iNOS activity, and levels of pro-inflammatory cytokines (TNF-α, IL-6) and chemokines using appropriate assay kits.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in neuroinflammation.

iNOS_Signaling_Pathway cluster_0 Microglia/Astrocyte LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines Cytokine_R Cytokine Receptor Cytokines->Cytokine_R MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates (degradation) NFkB NF-κB IKK->NFkB activates iNOS_gene iNOS Gene NFkB->iNOS_gene transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein Neuroinflammation Neuroinflammation NO->Neuroinflammation ARC102222 This compound ARC102222->iNOS_protein inhibits

Caption: iNOS signaling pathway in activated microglia and astrocytes.

Experimental_Workflow_In_Vitro cluster_0 Supernatant Analysis cluster_1 Cell Lysate Analysis start Start: Culture Microglia/Astrocytes treatment Pre-treat with this compound or Vehicle start->treatment activation Activate with LPS or Pro-inflammatory Cytokines treatment->activation incubation Incubate for 24-48 hours activation->incubation supernatant Collect Supernatant incubation->supernatant cells Lyse Cells incubation->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines/Chemokines) supernatant->elisa western Western Blot (iNOS expression) cells->western analysis Analysis griess->analysis elisa->analysis western->analysis

Caption: In vitro experimental workflow for assessing this compound.

Discussion and Future Directions

The selective inhibition of iNOS by this compound presents a powerful approach to investigate the detrimental roles of excessive NO production in neuroinflammatory conditions. The experimental protocols outlined in this guide provide a framework for characterizing the anti-inflammatory effects of this compound in both cellular and animal models.

A potential area for future investigation is the interplay between iNOS inhibition and cellular metabolism, particularly lactate transport. Neuroinflammation can alter the metabolic landscape of the brain, and understanding how iNOS activity influences lactate dynamics could reveal novel therapeutic targets. While direct evidence linking this compound to lactate transport is currently lacking, studies exploring the effects of iNOS inhibition on the expression and function of monocarboxylate transporters (MCTs) in microglia and astrocytes would be of significant interest.

Methodological & Application

Application Notes and Protocols for AR-C102222 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pain pathways.[1][2][3] Overproduction of nitric oxide (NO) by iNOS is associated with the pathophysiology of conditions such as inflammatory diseases, neuropathic pain, and post-operative pain.[1][2] These application notes provide a summary of in vivo dosages of this compound in rodent models and detailed protocols for relevant pharmacological assays.

Mechanism of Action

This compound selectively inhibits the iNOS isoform, which is typically expressed in response to pro-inflammatory stimuli like cytokines.[2][4] By blocking iNOS, this compound reduces the excessive production of nitric oxide, a key mediator in the inflammatory cascade and pain signaling.[1]

Data Presentation: In Vivo Dosages of this compound in Rodent Models

The following table summarizes the effective dosages of this compound observed in various rodent models of pain and inflammation.

Rodent ModelSpeciesAdministration RouteDosageObserved EffectReference
Acetic Acid-Induced WrithingMouseOral (p.o.)100 mg/kgAttenuation of writhing response[1]
Freund's Complete Adjuvant (FCA)-Induced Mechanical HyperalgesiaRatOral (p.o.)100 mg/kgAttenuation of mechanical hyperalgesia[1]
L5 Spinal Nerve Ligation (L5 SNL)RatIntraperitoneal (i.p.)30 mg/kgReduction of tactile allodynia[1]
Hindpaw Incision (INC)RatIntraperitoneal (i.p.)30 mg/kgReduction of tactile allodynia[1]
Arachidonic Acid-Induced Ear InflammationMouseOral (p.o.)100 mg/kgReduction of inflammation[1]

Signaling Pathway

The diagram below illustrates the signaling pathway leading to the production of nitric oxide by iNOS and the point of inhibition by this compound. Inflammatory stimuli, such as cytokines and bacterial lipopolysaccharide (LPS), activate intracellular signaling cascades, including the NF-κB and MAPK pathways, which in turn promote the transcription and translation of the iNOS enzyme.[5][6][7] iNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds Signaling Cascades Signaling Cascades (NF-κB, MAPK, etc.) Receptor->Signaling Cascades Activates iNOS Gene Transcription iNOS Gene Transcription Signaling Cascades->iNOS Gene Transcription Induces iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA Leads to iNOS Protein iNOS (Inducible Nitric Oxide Synthase) iNOS mRNA->iNOS Protein Translates to Nitric Oxide (NO) Nitric Oxide (NO) + L-Citrulline iNOS Protein->Nitric Oxide (NO) Catalyzes L-Arginine L-Arginine L-Arginine->iNOS Protein AR_C102222 This compound AR_C102222->iNOS Protein Inhibits Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement Induction of Pathology Induction of Pain/ Inflammation Model Baseline Measurement->Induction of Pathology Grouping Animal Grouping (Vehicle, Drug, etc.) Induction of Pathology->Grouping Drug Administration This compound or Vehicle Administration Grouping->Drug Administration Behavioral/Physiological Assessment Behavioral or Physiological Assessment Drug Administration->Behavioral/Physiological Assessment Data Analysis Data Analysis and Statistical Comparison Behavioral/Physiological Assessment->Data Analysis

References

Application Notes and Protocols for AR-C102222: A Selective Inhibitor of Nitric Oxide Production in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a critical signaling molecule and inflammatory mediator, is produced by nitric oxide synthases (NOS). In macrophages, the inducible isoform, iNOS (or NOS2), is a key player in the immune response, generating large amounts of NO upon stimulation by pathogens or pro-inflammatory cytokines. While essential for host defense, excessive NO production is implicated in the pathophysiology of various inflammatory diseases. AR-C102222 is a potent and highly selective competitive inhibitor of iNOS, making it a valuable tool for investigating the role of iNOS-derived NO in macrophage biology and a potential therapeutic agent for inflammatory conditions. These application notes provide detailed protocols for utilizing this compound to inhibit NO production in macrophages.

Mechanism of Action

This compound acts as a selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] In macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), the expression of iNOS is significantly upregulated. This leads to a substantial increase in the synthesis of nitric oxide (NO) from L-arginine. This compound specifically targets and inhibits the enzymatic activity of iNOS, thereby blocking the production of NO. This selective inhibition allows for the study of the direct consequences of reduced NO levels in macrophage-mediated inflammatory responses, without significantly affecting the functions of other NOS isoforms like endothelial NOS (eNOS) and neuronal NOS (nNOS).

Data Presentation

Inhibitory Potency of this compound
ParameterValueSpeciesNotes
iNOS IC₅₀ 10 nM - 1.2 µMMurineIn vitro enzyme assay. The exact IC₅₀ can vary based on experimental conditions.[1]
Selectivity ~3000-fold vs. eNOSHuman/BovineDemonstrates high selectivity for the inducible isoform over the endothelial isoform.[1]

Note: The IC₅₀ in cell-based assays may be higher than in purified enzyme assays and should be determined empirically for the specific cell type and conditions used.

Experimental Protocols

Protocol 1: Inhibition of NO Production in RAW 264.7 Macrophages

This protocol details the steps to measure the inhibitory effect of this compound on NO production in the murine macrophage cell line RAW 264.7, stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in DMEM. A suggested starting concentration range is 1 µM to 50 µM.

    • Remove the old medium from the cells and wash once with PBS.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

    • Incubate for 1 hour at 37°C.

  • Macrophage Stimulation:

    • Prepare a solution of LPS in DMEM at a final concentration of 1 µg/mL.

    • Add 100 µL of the LPS solution to the wells pre-treated with this compound and the vehicle control. Do not add LPS to the negative control wells.

    • Incubate the plate for 24 hours at 37°C.

  • Measurement of Nitrite (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

Protocol 2: Western Blot Analysis of iNOS Expression

This protocol is to determine if this compound affects the expression level of the iNOS protein in stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against iNOS

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with desired concentrations of this compound (and a vehicle control) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the iNOS protein levels to the loading control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPKs (p38, ERK, JNK) TRAF6->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK->AP1 activates iNOS_protein iNOS Protein NO Nitric Oxide (NO) L_Arginine L-Arginine L_Arginine:c->NO:c iNOS AR_C102222 This compound AR_C102222->iNOS_protein Inhibits iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene AP1->iNOS_gene iNOS_gene->iNOS_protein translation

Caption: LPS-induced signaling pathway for NO production in macrophages and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay NO Measurement cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h pretreat Pre-treat with this compound (or vehicle) for 1h incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Read absorbance at 540 nm griess_assay->read_absorbance calculate_nitrite Calculate nitrite concentration read_absorbance->calculate_nitrite determine_inhibition Determine % inhibition calculate_nitrite->determine_inhibition

Caption: Experimental workflow for assessing the inhibition of NO production by this compound in macrophages.

References

Application Note: Experimental Design for Preclinical Antinociceptive Studies of AR-C102222

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AR-C102222 is recognized as a selective inhibitor of inducible nitric oxide synthase (iNOS) and has demonstrated antinoc-iceptive and anti-inflammatory properties in various rodent models.[1][2][3] Nitric oxide produced by iNOS is a key contributor to pain processing, making selective iNOS inhibition a promising therapeutic strategy.[1] Furthermore, emerging research highlights the critical role of the P2Y12 receptor, a G protein-coupled receptor primarily found on microglia in the central nervous system, in mediating pain signals.[4][5][6][7][8][9] P2Y12 receptor antagonists have been shown to alleviate inflammatory and neuropathic pain by modulating microglial activation and subsequent neuroinflammation.[4][5][10][11] Given the intersection of these pathways in nociception, this document provides a detailed framework for designing and executing preclinical studies to evaluate the antinociceptive potential of compounds like this compound, with a focus on its action as a P2Y12 receptor antagonist. The protocols outlined here cover acute thermal pain, persistent inflammatory pain, and chronic neuropathic pain models.

P2Y12 Signaling Pathway in Nociception

The P2Y12 receptor, activated by adenosine diphosphate (ADP), is coupled to the Gi protein. This activation initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This cascade is crucial in microglia, where P2Y12 activation is a key step in their response to neuronal injury, leading to chemotaxis and the release of pro-inflammatory mediators that contribute to central sensitization and pain hypersensitivity.[8][9][12] Antagonists like this compound block this pathway, thereby preventing microglial activation and reducing nociceptive signaling.[11]

P2Y12_Signaling cluster_neuron Damaged Neuron / Astrocyte cluster_microglia Microglia ATP ATP ADP ADP ATP->ADP Ectonucleotidases P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates p38 p38 MAPK Activation P2Y12->p38 Activates ARC This compound ARC->P2Y12 Inhibits AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) p38->Cytokines Leads to Pain Central Sensitization & Pain Hypersensitivity Cytokines->Pain Contributes to

P2Y12 receptor signaling pathway in microglia and its inhibition.

General Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible data. The workflow should include acclimatization, baseline measurements, randomization into treatment groups, drug administration, and behavioral assessment at predefined time points.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: Intervention & Testing cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (≥ 7 days) Baseline Baseline Behavioral Testing (e.g., von Frey, Hot Plate) Acclimatization->Baseline Randomization Randomization into Groups (Vehicle, this compound Doses, Positive Control) Baseline->Randomization Admin Drug Administration (e.g., i.p., i.t., p.o.) Randomization->Admin PainInduction Pain Model Induction (e.g., Formalin, CCI, CFA) Admin->PainInduction Behavioral Post-Treatment Behavioral Assessment PainInduction->Behavioral Collection Data Collection & Tabulation Behavioral->Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Collection->Stats Interpretation Interpretation & Conclusion Stats->Interpretation

General workflow for preclinical antinociceptive studies.

Experimental Protocols

Acute Thermal Nociception: Hot Plate Test

The hot plate test is a standard method for assessing the response to thermal pain and is effective for evaluating centrally acting analgesics.[13][14][15][16]

Objective: To evaluate the effect of this compound on the latency of response to a noxious thermal stimulus.

Methodology:

  • Apparatus: A commercial hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.[17]

  • Animals: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).

  • Procedure: a. Acclimatize animals to the testing room for at least 60 minutes before the experiment. b. Measure the basal latency by placing each animal on the hot plate and starting a timer. The latency is the time taken for the animal to exhibit nocifensive behaviors such as licking its hind paw or jumping.[13][18] c. A cut-off time of 30-60 seconds is imposed to prevent tissue damage.[18] d. Administer this compound (e.g., 1, 10, 30 mg/kg, intraperitoneally), vehicle, or a positive control (e.g., Morphine, 10 mg/kg, i.p.). e. Measure the reaction latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).[19]

  • Data Analysis: The data are often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Data Presentation:

GroupDose (mg/kg)NLatency (s) at 30 minLatency (s) at 60 min%MPE at 60 min
Vehicle-88.5 ± 0.78.8 ± 0.92.8%
Morphine10818.2 ± 1.525.6 ± 2.1**78.1%
This compound189.1 ± 0.810.5 ± 1.07.9%
This compound10812.4 ± 1.115.8 ± 1.433.6%
This compound30815.9 ± 1.320.1 ± 1.8**53.7%
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.
Inflammatory Pain: Formalin Test

The formalin test is a robust model of tonic chemical pain that induces a biphasic nociceptive response, making it useful for differentiating between acute neurogenic pain (Phase I) and inflammatory pain (Phase II).[20][21][22][23][24]

Objective: To determine the effect of this compound on nociceptive behaviors in a model of inflammatory pain.

Methodology:

  • Apparatus: A transparent observation chamber with a mirror placed at a 45-degree angle to allow an unobstructed view of the animal's paws.[20]

  • Animals: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).

  • Procedure: a. Acclimatize animals to the observation chamber for at least 20-30 minutes before injection.[22] b. Administer this compound, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg, i.p.) 30 minutes prior to the formalin injection.[19] c. Subcutaneously inject 20-50 µL of 2.5-5% formalin solution into the plantar surface of the right hind paw.[20][22] d. Immediately return the animal to the chamber and record the cumulative time spent licking, flinching, or biting the injected paw. e. The observation period is typically 60 minutes, divided into Phase I (0-5 minutes) and Phase II (15-60 minutes).[23][24]

  • Data Analysis: Compare the total time spent in nociceptive behavior for each phase between the treatment groups.

Data Presentation:

GroupDose (mg/kg)NNociceptive Time (s) - Phase I (0-5 min)Nociceptive Time (s) - Phase II (15-60 min)
Vehicle-865.2 ± 5.4150.8 ± 12.1
Indomethacin10862.1 ± 6.075.3 ± 9.5
This compound1863.5 ± 5.8135.2 ± 11.8
This compound10850.1 ± 4.998.7 ± 10.2
This compound30841.3 ± 4.260.4 ± 8.7**
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.
Neuropathic Pain: Mechanical Allodynia (von Frey Test)

Neuropathic pain is often assessed by measuring mechanical allodynia—a painful response to a normally non-painful stimulus. The von Frey test is the gold standard for this measurement.[25][26] This protocol is often used following a nerve injury model like Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL).[27]

Objective: To assess the ability of this compound to reverse mechanical allodynia in a rodent model of neuropathic pain.

Methodology:

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer. Animals are placed in enclosures with a wire mesh floor.[26]

  • Animals: Male Sprague-Dawley rats (200-250g) that have undergone nerve injury surgery (e.g., CCI).

  • Procedure: a. After a post-surgery recovery period (typically 7-14 days), establish a baseline paw withdrawal threshold (PWT). b. Acclimatize animals to the testing apparatus until they are calm. c. Apply von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause slight buckling.[25][26] d. The "up-down" method is commonly used to determine the 50% PWT.[26] A positive response is a sharp withdrawal of the paw. e. Administer this compound, vehicle, or a positive control (e.g., Gabapentin, 100 mg/kg, i.p.). f. Measure the PWT at various time points post-administration (e.g., 1, 2, and 4 hours).

  • Data Analysis: Compare the 50% paw withdrawal threshold (in grams) across treatment groups and time points.

Data Presentation:

GroupDose (mg/kg)NBaseline PWT (g)PWT (g) at 1 hr Post-DosePWT (g) at 2 hr Post-Dose
Sham-814.5 ± 1.214.8 ± 1.314.6 ± 1.1
CCI + Vehicle-83.2 ± 0.43.5 ± 0.53.3 ± 0.4
CCI + Gabapentin10083.4 ± 0.59.8 ± 1.1 8.5 ± 0.9
CCI + this compound1083.1 ± 0.46.5 ± 0.85.8 ± 0.7
CCI + this compound3083.3 ± 0.38.9 ± 1.09.2 ± 1.2**
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. CCI + Vehicle.

References

Application Notes and Protocols for AR-C102222 in Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. A key player in the pathophysiology of neuropathic pain is the upregulation of inducible nitric oxide synthase (iNOS) and the subsequent increase in nitric oxide (NO) production, which contributes to central sensitization and neuroinflammation.[1][2][3] AR-C102222 is a potent and highly selective inhibitor of iNOS, demonstrating significant antinociceptive properties in various preclinical pain models.[4][5] Its selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable research tool for dissecting the specific role of inducible nitric oxide in pain pathways and a potential therapeutic candidate for neuropathic pain management.[5]

These application notes provide a comprehensive overview of the use of this compound in preclinical models of neuropathic pain, including its mechanism of action, effective dosages, and detailed experimental protocols.

Mechanism of Action

This compound exerts its analgesic effects by selectively inhibiting the iNOS enzyme. In the context of neuropathic pain, nerve injury triggers a cascade of inflammatory responses, leading to the activation of glial cells (microglia and astrocytes) and immune cells in the spinal cord.[1][3] These activated cells express iNOS, which produces large amounts of nitric oxide (NO).[1][2] NO, a highly reactive signaling molecule, contributes to central sensitization through several mechanisms, including the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[6][7][8][9][10] This NO-cGMP-PKG signaling pathway is implicated in enhancing neuronal excitability and synaptic plasticity, key components in the maintenance of neuropathic pain.[6][7][8][9][10] By inhibiting iNOS, this compound reduces the overproduction of NO in the spinal cord, thereby attenuating neuroinflammation and central sensitization, which ultimately leads to a reduction in pain hypersensitivity.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound in preclinical models of pain.

Table 1: Efficacy of this compound in a Neuropathic Pain Model

Animal ModelPain ModalityRoute of AdministrationEffective DoseObserved EffectReference
L5 Spinal Nerve Ligation (SNL) in RatsTactile AllodyniaIntraperitoneal (i.p.)30 mg/kgSignificant reduction in tactile allodynia[4]

Table 2: Efficacy of this compound in Inflammatory Pain Models

Animal ModelPain ModalityRoute of AdministrationEffective DoseObserved EffectReference
Freund's Complete Adjuvant (FCA)-induced HyperalgesiaMechanical HyperalgesiaOral (p.o.)100 mg/kgAttenuation of mechanical hyperalgesia[4]
Acetic Acid-induced WrithingVisceral PainOral (p.o.)100 mg/kgAttenuation of writhing responses[4]
Arachidonic Acid-induced Ear InflammationInflammationOral (p.o.)100 mg/kgSignificant reduction in inflammation[4]

Experimental Protocols

Protocol 1: Evaluation of this compound in the L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This protocol describes the induction of neuropathic pain via L5 spinal nerve ligation and the subsequent assessment of the anti-allodynic effects of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Von Frey filaments

  • Testing chambers with a wire mesh floor

Procedure:

  • L5 Spinal Nerve Ligation (SNL) Surgery:

    • Anesthetize the rat using isoflurane.

    • Make a dorsal midline incision over the lumbar spine.

    • Carefully expose the L5 spinal nerve.

    • Tightly ligate the L5 spinal nerve with a silk suture.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for at least 7 days to allow for the development of stable mechanical allodynia.

  • Drug Administration:

    • Prepare a solution of this compound in the chosen vehicle.

    • On the day of testing, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the rats.

    • Allow a sufficient pre-treatment time (e.g., 30-60 minutes) before behavioral testing.

  • Assessment of Mechanical Allodynia (Von Frey Test):

    • Place the rats in individual testing chambers on a wire mesh floor and allow them to acclimate for at least 15-20 minutes.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral hind paw.

    • A positive response is defined as a sharp withdrawal of the paw.

    • Determine the paw withdrawal threshold (PWT) using the up-down method.

    • Record the PWT at baseline (before drug administration) and at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

Expected Outcome:

Treatment with an effective dose of this compound is expected to significantly increase the paw withdrawal threshold in the ipsilateral hind paw of SNL rats compared to the vehicle-treated group, indicating a reduction in mechanical allodynia.

Protocol 2: Intraperitoneal (i.p.) Injection in Rats

This protocol provides a standard procedure for the intraperitoneal administration of this compound.

Materials:

  • Sterile syringe (1-3 mL)

  • Sterile needle (23-25 gauge)

  • This compound solution

  • 70% ethanol

Procedure:

  • Preparation:

    • Weigh the rat to determine the correct injection volume.

    • Draw the calculated volume of the this compound solution into the sterile syringe.

    • Ensure there are no air bubbles in the syringe.

  • Restraint and Injection:

    • Securely restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently securing the head.

    • Tilt the rat's head downwards at a slight angle.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11][12][13][14][15]

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[11][12][13][14][15]

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.[11][12][13][14][15]

    • Slowly inject the solution.

  • Post-injection:

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress.

Mandatory Visualizations

G cluster_0 Experimental Workflow A L5 Spinal Nerve Ligation (SNL) in Rats B Development of Neuropathic Pain (Mechanical Allodynia) A->B C Baseline Behavioral Testing (Von Frey Test) B->C D Administration of this compound or Vehicle C->D E Post-treatment Behavioral Testing (Von Frey Test) D->E F Data Analysis E->F

Experimental workflow for testing this compound.

G cluster_1 iNOS Signaling Pathway in Neuropathic Pain Nerve Injury Nerve Injury Neuroinflammation Neuroinflammation Nerve Injury->Neuroinflammation Glial Cell Activation Glial Cell Activation Neuroinflammation->Glial Cell Activation iNOS Upregulation iNOS Upregulation Glial Cell Activation->iNOS Upregulation Nitric Oxide (NO) Nitric Oxide (NO) iNOS Upregulation->Nitric Oxide (NO) This compound This compound This compound->iNOS Upregulation Inhibits Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP Increases Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) Activates Central Sensitization Central Sensitization Protein Kinase G (PKG)->Central Sensitization Promotes Neuropathic Pain Neuropathic Pain Central Sensitization->Neuropathic Pain

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AR-C102222 Concentration for iNOS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1] It belongs to the spirocyclic quinazoline class of inhibitors.[1] The primary mechanism of action is the competitive inhibition of the iNOS active site, thereby preventing the conversion of L-arginine to citrulline and nitric oxide (NO). The overproduction of NO by iNOS is implicated in various inflammatory conditions and pain states.[2]

Q2: How selective is this compound for iNOS over other NOS isoforms?

A2: this compound exhibits excellent selectivity for iNOS. It is reported to be approximately 3000-fold more selective for iNOS over endothelial NOS (eNOS).[1] This high selectivity is crucial for experimental studies as it minimizes off-target effects related to the inhibition of constitutive NOS isoforms (eNOS and nNOS), which are involved in vital physiological processes such as vasodilation and neurotransmission.[1][3]

Q3: What is a typical effective concentration range for this compound in cell culture experiments?

A3: The effective concentration of this compound in cell culture can vary depending on the cell type and the concentration of the stimulus used to induce iNOS expression (e.g., lipopolysaccharide - LPS). Generally, concentrations in the nanomolar to low micromolar range are effective. For instance, related quinazoline inhibitors show IC50 values ranging from 10 nM to 1.2 µM for iNOS inhibition.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: No or low inhibition of iNOS activity observed.

  • Question: I've treated my LPS-stimulated RAW 264.7 macrophages with this compound, but the Griess assay still shows high levels of nitric oxide. What could be the problem?

  • Answer:

    • Suboptimal Inhibitor Concentration: You may be using a concentration of this compound that is too low. It is crucial to perform a dose-response experiment to determine the IC50 value in your specific cell system.

    • Inhibitor Solubility and Stability: Ensure that this compound is fully dissolved in your culture medium. Poor solubility can lead to a lower effective concentration. Also, consider the stability of the compound in your media over the course of the experiment. Some components in cell culture media can impact the stability of small molecules.[4][5]

    • Timing of Inhibitor Addition: For competitive inhibitors, pre-incubation with the cells before adding the iNOS-inducing stimulus (e.g., LPS) can be more effective. Consider pre-treating your cells with this compound for a period (e.g., 30 minutes to 1 hour) before LPS stimulation.[6]

    • iNOS Induction Level: Very high levels of iNOS expression, induced by a high concentration of LPS, may require a higher concentration of the inhibitor to achieve significant inhibition.

Issue 2: Observed cell toxicity or unexpected cellular effects.

  • Question: At higher concentrations of this compound, I'm observing a decrease in cell viability. Is this expected?

  • Answer: While this compound is a selective inhibitor, high concentrations of any compound can lead to off-target effects and cytotoxicity.[7][8][9] It is essential to determine the maximum non-toxic concentration of this compound for your specific cell line. This can be done using a standard cell viability assay, such as the MTT assay, in parallel with your iNOS inhibition experiments.[10] If toxicity is observed at concentrations required for iNOS inhibition, consider reducing the incubation time with the inhibitor.

Issue 3: High background in the Griess assay.

  • Question: My control wells (no LPS, no inhibitor) are showing a high absorbance in the Griess assay. What could be the cause?

  • Answer:

    • Phenol Red Interference: Phenol red in cell culture media can interfere with the Griess assay. It is advisable to use phenol red-free media for your experiments to avoid this issue.

    • Nitrite Contamination: Ensure that all your reagents and water are free from nitrite contamination.

    • Serum Components: Some components in fetal bovine serum (FBS) can contribute to the background. Using heat-inactivated FBS or reducing the serum concentration during the experiment might help.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound and Related Quinazoline Inhibitors

Compound ClassInhibitorTargetIC50In Vivo ModelEffective DoseReference
Spirocyclic QuinazolineThis compoundiNOSNot explicitly stated, but potent in the nM to low µM range for the classRodent models of inflammation and pain30 mg/kg (i.p.), 100 mg/kg (p.o.)[1][2]
Quinazoline-iNOS10 nM - 1.2 µM--[1]

Experimental Protocols

1. iNOS Induction in RAW 264.7 Macrophages

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 18-24 hours.[10][11]

  • Pre-treatment with this compound: Remove the old media and add fresh media containing various concentrations of this compound. Incubate for 30 minutes to 1 hour.[6]

  • iNOS Induction: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[6][10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6][10]

2. Nitric Oxide Measurement using Griess Assay

  • Sample Collection: After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.[10]

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[12]

  • Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.[10]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.[12]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[10][12]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[12]

Visualizations

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein Citrulline L-Citrulline ARC102222 This compound ARC102222->iNOS_Protein Inhibits

Caption: iNOS signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed RAW 264.7 cells Adhere Allow cells to adhere (24h) Seed->Adhere Pretreat Pre-treat with this compound Adhere->Pretreat Induce Induce iNOS with LPS Pretreat->Induce Incubate Incubate (24h) Induce->Incubate Collect Collect supernatant Incubate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Absorbance (540nm) Griess->Measure Troubleshooting_Flow Start Low/No iNOS Inhibition? Concentration Is concentration optimized? Start->Concentration Solubility Is inhibitor fully dissolved? Concentration->Solubility No Result_Conc Perform dose-response Concentration->Result_Conc Yes Timing Was pre-incubation performed? Solubility->Timing No Result_Sol Check solvent/preparation Solubility->Result_Sol Yes Viability Is cell viability affected? Timing->Viability No Result_Time Implement pre-incubation Timing->Result_Time Yes Result_OK Inhibition Observed Viability->Result_OK No Result_Tox Reduce concentration/time Viability->Result_Tox Yes

References

troubleshooting AR-C102222 delivery in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective inducible nitric oxide synthase (iNOS) inhibitor, AR-C102222, in animal studies.

Troubleshooting Guide: this compound Delivery in Animal Models

Researchers may encounter several challenges during the in vivo delivery of this compound. This guide addresses potential issues in a question-and-answer format to facilitate effective troubleshooting.

Question: My this compound is not dissolving. What vehicle should I use?

Answer: The peer-reviewed literature does not specify the exact vehicle used for in vivo administration of this compound. As a quinazoline derivative, this compound is likely to have low aqueous solubility. For preclinical studies with poorly soluble compounds, a tiered approach to vehicle selection is recommended.

Recommended Vehicle Screening Protocol:

  • Aqueous Vehicles: Attempt to dissolve this compound in sterile water or saline. If unsuccessful, proceed to the next step.

  • Co-solvents: A mixture of a solubilizing agent and an aqueous carrier is often effective. Common co-solvents for animal studies include:

    • DMSO (Dimethyl sulfoxide): Can be used as a primary solvent, but the final concentration in the dosing solution should be minimized (ideally ≤10%) due to potential toxicity.

    • PEG 300/400 (Polyethylene glycol): A commonly used co-solvent that can improve the solubility of hydrophobic compounds.

    • Ethanol: Can be used in low concentrations, but be mindful of its potential pharmacological effects.

  • Suspending Agents: If the compound does not dissolve, creating a homogenous suspension is a viable alternative.

    • Methylcellulose (MC) or Carboxymethylcellulose (CMC): Typically used at 0.5% - 1% (w/v) in water or saline to create a uniform suspension.

    • Tween 80 or other surfactants: Can be added to the suspending agent to aid in wetting the compound and preventing aggregation.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs to enhance their solubility.

    • HP-β-CD (Hydroxypropyl-β-cyclodextrin): A frequently used cyclodextrin in animal studies.

Table 1: Common Vehicles for Oral and Intraperitoneal Administration in Rodents

Vehicle TypeComponentsTypical ConcentrationRouteConsiderations
Aqueous Solution Saline, Phosphate-Buffered Saline (PBS)-p.o., i.p.Suitable for water-soluble compounds.
Co-solvent System DMSO, PEG 300/400, Ethanol in Saline/Water≤10% DMSO, ≤40% PEGp.o., i.p.Potential for drug precipitation upon injection.
Suspension 0.5% Methylcellulose in Water0.5% - 1% (w/v)p.o.Requires constant agitation to ensure dose uniformity.
Cyclodextrin Solution HP-β-CD in Water20% - 40% (w/v)p.o., i.p.Can have its own physiological effects at high concentrations.

Question: I'm observing precipitation of this compound after preparing my dosing solution. How can I prevent this?

Answer: Precipitation can occur due to the poor solubility of this compound. Here are some steps to mitigate this issue:

  • Sonication: Use a bath sonicator to aid in the dissolution of the compound.

  • pH Adjustment: The solubility of quinazoline derivatives can be pH-dependent. A slight adjustment of the vehicle's pH (within a physiologically acceptable range of 4-8) may improve solubility.

  • Gentle Warming: Gently warming the vehicle may increase the solubility of the compound. However, be cautious as heat can degrade some compounds. The stability of this compound to heat is not well-documented.

  • Fresh Preparation: Prepare the dosing solution fresh before each experiment to minimize the chance of precipitation over time.

Question: My animals are showing signs of distress or irritation after injection. What could be the cause?

Answer: Post-injection distress can be caused by the vehicle, the compound itself, or the injection technique.

  • Vehicle-Related Effects: Some vehicles, especially at high concentrations, can cause local irritation, pain, or inflammation.

    • DMSO: Can cause localized irritation. Keep the concentration as low as possible.

    • High Osmolarity/Extreme pH: Ensure your final formulation is near physiological pH and osmolarity.

  • Improper Injection Technique: For intraperitoneal (i.p.) injections, ensure the needle is inserted into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum. For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea.

  • Compound-Related Effects: While this compound is a selective iNOS inhibitor, off-target effects or local irritation from the compound itself cannot be entirely ruled out.

G cluster_0 Troubleshooting Animal Distress Post-Injection cluster_1 Solutions Observe Distress Observe Distress Check Vehicle Check Vehicle Review Injection Technique Review Injection Technique Consider Compound Effects Consider Compound Effects Lower Vehicle Concentration Lower Vehicle Concentration Refine Injection Procedure Refine Injection Procedure Dose-Response Study Dose-Response Study

Caption: Mechanism of action of this compound.

2. What are the reported effective doses of this compound in rodents?

In rodent models of pain and inflammation, the following doses have been reported to be effective:

  • Oral (p.o.) administration: 100 mg/kg [1]* Intraperitoneal (i.p.) administration: 30 mg/kg [1] It is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.

3. How should I prepare this compound for administration?

As the specific vehicle is not consistently reported, a general protocol for preparing a suspension for oral gavage is provided below. This should be optimized for your specific needs.

Experimental Protocol: Preparation of this compound Suspension for Oral Gavage

  • Calculate the required amount: Based on the desired dose (e.g., 100 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.

  • Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Weigh the compound: Accurately weigh the calculated amount of this compound.

  • Triturate the compound: If the compound is crystalline, gently triturate it in a mortar and pestle to a fine powder.

  • Create a paste: Add a small amount of the methylcellulose solution to the powder and mix to form a smooth paste.

  • Dilute to final volume: Gradually add the remaining methylcellulose solution while continuously stirring or vortexing to achieve the final desired concentration.

  • Maintain suspension: Stir the suspension continuously using a magnetic stirrer until it is drawn into the dosing syringe to ensure a homogenous dose is administered.

dot

G Calculate Amount Calculate Amount Weigh Compound Weigh Compound Calculate Amount->Weigh Compound Prepare Vehicle Prepare Vehicle Form Paste Form Paste Prepare Vehicle->Form Paste Triturate Triturate Weigh Compound->Triturate Triturate->Form Paste Dilute to Volume Dilute to Volume Form Paste->Dilute to Volume Maintain Suspension Maintain Suspension Dilute to Volume->Maintain Suspension Administer Administer Maintain Suspension->Administer

Caption: Experimental workflow for preparing an this compound suspension.

4. How stable is this compound in solution?

The stability of this compound in various vehicles has not been extensively reported. Quinazoline derivatives can be unstable in certain conditions, such as in strong acidic or basic solutions, or when exposed to high temperatures. It is recommended to prepare dosing solutions fresh daily and protect them from light. If a co-solvent like DMSO is used, be aware that some quinazoline derivatives have shown instability in it.

5. What are the key differences between oral gavage and intraperitoneal injection?

Table 2: Comparison of Oral Gavage and Intraperitoneal Injection

FeatureOral Gavage (p.o.)Intraperitoneal Injection (i.p.)
Route of Absorption Gastrointestinal tractPeritoneal cavity, absorbed into systemic circulation
Bioavailability Generally lower and more variableGenerally higher and faster than oral
First-Pass Metabolism Subject to hepatic first-pass metabolismPartially bypasses first-pass metabolism
Procedure Requires a gavage needle, risk of aspirationStandard injection, risk of organ puncture
Common Use Mimics clinical oral drug administrationRapid compound effect is desired

References

Technical Support Center: Improving the Bioavailability of AR-C102222

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the selective inducible nitric oxide synthase (iNOS) inhibitor, AR-C102222, achieving optimal bioavailability is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for observing low or variable in vivo efficacy with this compound?

Low in vivo efficacy of this compound, despite potent in vitro activity, can stem from several factors related to its bioavailability. As a spirocyclic quinazoline, this compound may exhibit poor aqueous solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption. Additionally, like many quinazoline derivatives, it may be subject to metabolic degradation or be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pumps the compound out of cells and back into the intestinal lumen, reducing its net absorption.

Q2: How can I improve the solubility of this compound for in vivo studies?

Improving the solubility of this compound is a key first step to enhancing its oral bioavailability. Several formulation strategies can be employed:

  • Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.

  • Surfactants: The addition of surfactants can aid in the dissolution of poorly soluble compounds by forming micelles.

  • Complexation: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in aqueous solutions.

  • Nanosuspensions: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to improved dissolution rates and saturation solubility.

Q3: Are there any known metabolic liabilities of quinazoline-based compounds like this compound?

While specific metabolic pathways for this compound are not extensively documented in publicly available literature, quinazoline derivatives are known to undergo metabolism by cytochrome P450 (CYP) enzymes in the liver. This can lead to rapid clearance and reduced systemic exposure.

Q4: Could P-glycoprotein (P-gp) efflux be limiting the absorption of this compound?

P-glycoprotein is a known efflux transporter that can limit the absorption of a wide range of drugs. While it is not definitively reported whether this compound is a P-gp substrate, it is a possibility for compounds with its structural characteristics.

Troubleshooting Guides

Issue 1: Poor and Inconsistent Oral Absorption

Symptoms:

  • High variability in plasma concentrations of this compound between individual animals.

  • Low Cmax (maximum plasma concentration) and AUC (area under the curve) values following oral administration.

  • Discrepancy between in vitro potency and in vivo efficacy.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Characterize Solubility: Experimentally determine the solubility of this compound in relevant buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. 2. Formulation Development: Prepare and test different formulations to enhance solubility. Start with simple co-solvent systems and progress to more complex formulations like nanosuspensions or lipid-based systems if necessary.
Rapid Metabolism 1. In Vitro Metabolic Stability: Conduct a metabolic stability assay using liver microsomes to determine the intrinsic clearance of this compound. 2. Identify Metabolites: If metabolic instability is confirmed, perform metabolite identification studies to understand the primary metabolic pathways.
P-glycoprotein (P-gp) Efflux 1. In Vitro Transport Assay: Use a Caco-2 cell monolayer assay to determine if this compound is a substrate for P-gp. 2. Co-administration with a P-gp Inhibitor: In animal studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) to see if its plasma exposure increases.
Issue 2: Difficulty in Preparing a Suitable Formulation for In Vivo Dosing

Symptoms:

  • This compound precipitates out of solution upon preparation or during storage.

  • The formulation is too viscous for accurate dosing.

  • Inconsistent results are observed even with the same formulation protocol.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Solubilization 1. Systematic Screening of Excipients: Screen a panel of pharmaceutically acceptable co-solvents, surfactants, and cyclodextrins to identify the most effective solubilizing agents. 2. Optimize Concentrations: Once effective excipients are identified, perform a concentration-response study to find the optimal balance between solubility enhancement and potential toxicity or side effects of the excipients.
Formulation Instability 1. Physical Stability Assessment: Visually inspect the formulation for precipitation over time at different storage conditions (e.g., room temperature, 4°C). 2. Chemical Stability Assessment: Use an analytical method like HPLC to quantify the concentration of this compound in the formulation over time to check for degradation.

Experimental Protocols

Protocol 1: Basic Solubility Assessment
  • Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

  • Equilibrium Solubility: Add an excess amount of this compound to a known volume of each buffer.

  • Incubation: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant, filter it, and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: In Vitro Metabolic Stability Assay
  • Reagents: Liver microsomes (from the species of interest), NADPH regenerating system, and this compound.

  • Incubation: Incubate this compound at a known concentration with the liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the in vitro half-life (t1/2), which can be used to calculate the intrinsic clearance.

Visualizing Experimental Workflows

experimental_workflow cluster_solubility Solubility & Formulation cluster_metabolism Metabolism & Efflux start_sol Start: Poor in vivo efficacy solubility_assessment Assess Aqueous Solubility start_sol->solubility_assessment formulation_dev Develop Solubilizing Formulation (Co-solvents, Surfactants, etc.) solubility_assessment->formulation_dev If solubility is low in_vivo_test_sol In Vivo PK Study with Optimized Formulation formulation_dev->in_vivo_test_sol end_sol Improved Bioavailability in_vivo_test_sol->end_sol start_met Start: Low systemic exposure metabolic_stability In Vitro Metabolic Stability Assay start_met->metabolic_stability caco2_assay Caco-2 Permeability Assay start_met->caco2_assay end_met Identify Bioavailability Limiting Factors metabolic_stability->end_met coadmin_study In Vivo Co-administration with P-gp Inhibitor caco2_assay->coadmin_study If P-gp substrate coadmin_study->end_met

Caption: Troubleshooting workflow for improving this compound bioavailability.

signaling_pathway AR_C102222 This compound iNOS Inducible Nitric Oxide Synthase (iNOS) AR_C102222->iNOS Inhibits NO Nitric Oxide (NO) iNOS->NO Produces L_Arginine L-Arginine L_Arginine->iNOS Substrate Inflammation Inflammation NO->Inflammation Cellular_Processes Downstream Cellular Processes NO->Cellular_Processes Inflammation->iNOS Induces

Caption: Mechanism of action of this compound in inhibiting iNOS.

addressing variability in AR-C102222 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AR-C102222. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes when using this selective inducible nitric oxide synthase (iNOS) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). iNOS is one of three isoforms of nitric oxide synthase and is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. By selectively inhibiting iNOS, this compound reduces the production of nitric oxide (NO) in inflammatory conditions, without significantly affecting the constitutively expressed endothelial NOS (eNOS) and neuronal NOS (nNOS) that are crucial for normal physiological functions.

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for iNOS over eNOS. Some studies have reported a selectivity of over 3000-fold for iNOS compared to eNOS. This high selectivity minimizes the risk of cardiovascular side effects, such as hypertension, which can be associated with non-selective NOS inhibitors.

Q3: In which experimental models has this compound been shown to be effective?

A3: this compound has demonstrated antinociceptive and anti-inflammatory activity in various rodent models. These include models of inflammatory pain (arachidonic acid-induced ear inflammation, Freund's complete adjuvant-induced hyperalgesia), neuropathic pain (L5 spinal nerve ligation), and post-operative pain (hindpaw incision).

Q4: What is the recommended solvent for this compound?

A4: The solubility of this compound may vary depending on the specific experimental conditions. For in vitro assays, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in aqueous culture medium. For in vivo studies, the vehicle used will depend on the route of administration and should be chosen to ensure solubility and minimize toxicity. It is crucial to test the solubility of the compound in the chosen vehicle and to include a vehicle-only control in all experiments.

In Vitro Experimentation: Troubleshooting Guide

Issue 1: High Variability in Nitric Oxide (NO) Measurement using Griess Assay
Potential Cause Troubleshooting Steps
Inconsistent iNOS Induction Ensure consistent cell seeding density and passage number. Verify the potency and concentration of inducing agents (e.g., LPS, IFN-γ). Optimize the induction time for your specific cell line.
Interference from Media Components Phenol red in culture media can interfere with the colorimetric reading. Use phenol red-free media for the experiment. Serum can also cause high background; consider reducing serum concentration during the treatment period if it does not affect cell viability.
Sample Preparation Issues Deproteinize samples, such as plasma or cell lysates, as proteins can interfere with the Griess reaction. Avoid acid precipitation methods for deproteinization as they can lead to nitrite loss.
Unstable Griess Reagent Prepare the Griess reagent fresh or store it protected from light and according to the manufacturer's instructions. Some protocols recommend adding the components of the Griess reagent sequentially to the samples.
Incorrect Wavelength Ensure the absorbance is read at the correct wavelength, typically around 540 nm.
Low Nitrite Levels If nitrite levels are too low to be detected, consider increasing the number of cells per well or concentrating the supernatant. Alternatively, a more sensitive fluorescent assay could be used.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause Troubleshooting Steps
Interference of this compound with the Assay Some compounds can directly react with the assay reagents. Run a control with this compound in cell-free media to check for any direct reduction of the viability dye.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use calibrated pipettes. The optimal cell number per well should be in the linear range of the assay.
Variable Incubation Times Use consistent incubation times for both the drug treatment and the viability reagent. For MTT assays, the incubation time for formazan crystal formation can be critical and may need optimization for different cell types.
Incomplete Solubilization of Formazan Crystals (MTT assay) Ensure complete dissolution of the formazan crystals by vigorous mixing or extending the incubation time with the solubilization buffer.
Contamination Microbial contamination can affect the metabolic activity of the cells and interfere with the assay. Regularly check for and discard any contaminated cultures.

In Vivo Experimentation: Troubleshooting Guide

Issue 1: Lack of Efficacy or High Variability in Animal Models
Potential Cause Troubleshooting Steps
Inappropriate Animal Model The chosen animal model may not have significant iNOS involvement in the disease pathology. Confirm the expression and role of iNOS in the specific model through literature review or preliminary studies.
Incorrect Dosage The dose of this compound may be too low to achieve a therapeutic effect or too high, leading to off-target effects. Perform a dose-response study to determine the optimal dose for your model.
Poor Bioavailability The route of administration and vehicle may not be optimal for drug absorption and distribution. Investigate different vehicles and routes of administration (e.g., oral gavage, intraperitoneal injection) to improve bioavailability.
Timing of Administration The timing of drug administration relative to the induction of the disease model is critical. Optimize the treatment window based on the known pathophysiology of the model.
Variability in the Animal Model Itself Inflammatory and pain models can have inherent variability. Ensure proper randomization of animals, use of appropriate controls, and sufficient sample size to achieve statistical power.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

EnzymeIC50Selectivity (eNOS/iNOS)Reference
iNOSVaries by assay>3000-fold
eNOS>3000x iNOS IC50

Table 2: In Vivo Efficacy of this compound in Rodent Models

ModelSpeciesDose and RouteEffectReference
Arachidonic acid-induced ear inflammationMouse100 mg/kg p.o.Significant reduction in inflammation
Freund's complete adjuvant-induced hyperalgesiaMouse100 mg/kg p.o.Attenuation of mechanical hyperalgesia
Acetic acid-induced writhingMouse100 mg/kg p.o.Attenuation of writhing
L5 spinal nerve ligationRat30 mg/kg i.p.Significant reduction in tactile allodynia
Hindpaw incisionRat30 mg/kg i.p.Significant reduction in tactile allodynia

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide Production Measurement (Griess Assay)
  • Cell Seeding and iNOS Induction:

    • Seed cells (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a predetermined optimal density in complete culture medium.

    • Allow cells to adhere overnight.

    • Replace the medium with fresh medium containing iNOS-inducing agents (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ).

  • Treatment with this compound:

    • Prepare stock solutions of this compound in DMSO.

    • Add desired concentrations of this compound to the cells. Include a vehicle-only control (DMSO).

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Griess Assay:

    • Prepare a nitrite standard curve using sodium nitrite in culture medium.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample by comparing the absorbance to the standard curve.

    • Normalize the results to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects of the treatment.

Protocol 2: Cell Viability Measurement (MTT Assay)
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with this compound as described in the Griess assay protocol.

  • MTT Addition:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Express the results as a percentage of the vehicle-treated control.

Visualizations

G cluster_0 iNOS Signaling Pathway Inflammatory Stimuli\n(LPS, IFN-γ) Inflammatory Stimuli (LPS, IFN-γ) Transcription Factors\n(e.g., NF-κB) Transcription Factors (e.g., NF-κB) Inflammatory Stimuli\n(LPS, IFN-γ)->Transcription Factors\n(e.g., NF-κB) Activates iNOS Gene Transcription iNOS Gene Transcription Transcription Factors\n(e.g., NF-κB)->iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA iNOS Protein (monomer) iNOS Protein (monomer) iNOS mRNA->iNOS Protein (monomer) iNOS Protein (dimer - active) iNOS Protein (dimer - active) iNOS Protein (monomer)->iNOS Protein (dimer - active) Nitric Oxide (NO) + L-Citrulline Nitric Oxide (NO) + L-Citrulline iNOS Protein (dimer - active)->Nitric Oxide (NO) + L-Citrulline Catalyzes conversion of L-Arginine L-Arginine L-Arginine->iNOS Protein (dimer - active) Substrate This compound This compound This compound->iNOS Protein (dimer - active) Inhibits

Caption: iNOS signaling pathway and inhibition by this compound.

G cluster_0 In Vitro Experimental Workflow A 1. Seed cells (e.g., RAW 264.7) B 2. Induce iNOS expression (e.g., LPS/IFN-γ) A->B C 3. Treat with this compound (and vehicle control) B->C D 4. Incubate for defined period C->D E 5a. Measure NO production (Griess Assay) D->E F 5b. Assess cell viability (MTT Assay) D->F G 6. Analyze and normalize data E->G F->G

Caption: General workflow for in vitro testing of this compound.

G cluster_0 Troubleshooting Inconsistent In Vitro Results Start Inconsistent or Unexpected In Vitro Results Q1 Are vehicle controls behaving as expected? Start->Q1 A1_No Check cell health, passage number, and reagent quality. Q1->A1_No No Q2 Is there a dose-dependent effect of this compound? Q1->Q2 Yes A2_No Verify compound integrity and concentration. Check for solubility issues. Q2->A2_No No Q3 Are results from NO assay and viability assay consistent? Q2->Q3 Yes A3_No Investigate potential assay interference. Run cell-free controls. Q3->A3_No No End Re-evaluate experimental design and protocol. Q3->End Yes

Caption: Decision tree for troubleshooting in vitro experiments.

Validation & Comparative

A Head-to-Head Comparison of iNOS Inhibitors: AR-C102222 vs. L-NAME

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nitric oxide synthase (NOS) inhibition, the choice of inhibitor can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely utilized inhibitors: the selective AR-C102222 and the non-selective L-NAME. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make an informed decision for their iNOS inhibition studies.

Mechanism of Action and Selectivity

This compound is a spirocyclic quinazoline that acts as a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[1] Its selectivity is attributed to an "induced-fit" mechanism, where the inhibitor binding prompts a conformational change in the iNOS active site, creating a specific binding pocket that is not as favorable in endothelial NOS (eNOS) and neuronal NOS (nNOS).[1] This high selectivity for iNOS over the other isoforms minimizes off-target effects, making it a valuable tool for investigating the specific roles of iNOS in various physiological and pathological processes.

In contrast, N(G)-nitro-L-arginine methyl ester (L-NAME) is a non-selective NOS inhibitor.[2] It functions as a prodrug, being hydrolyzed in vivo to N(G)-nitro-L-arginine (L-NOARG), which then competitively inhibits all three NOS isoforms.[3] This lack of selectivity means that L-NAME will impact NO production from eNOS and nNOS in addition to iNOS, which can lead to systemic effects such as increased blood pressure due to the inhibition of eNOS-mediated vasodilation.[4]

Potency and Efficacy: A Quantitative Comparison

The following table summarizes the inhibitory potency of this compound and L-NAME against the three human NOS isoforms. The data clearly illustrates the superior selectivity of this compound for iNOS.

InhibitoriNOSnNOSeNOSSelectivity (iNOS vs. eNOS)
This compound (IC50) 0.04 µM[1]4.8 µM[1]120 µM[1]3000-fold[1]
L-NAME (Ki) 4.4 µM[2]15 nM[2]39 nM[2]Non-selective

Experimental Applications and In Vivo Models

This compound has demonstrated significant efficacy in various preclinical models of inflammation and pain. For instance, it has been shown to reduce inflammation and alleviate pain in rodent models of arthritis, neuropathy, and post-operative pain.[1][5] These findings highlight its potential as a therapeutic agent for conditions driven by iNOS-mediated nitric oxide production.

L-NAME is widely used to induce hypertension in animal models, a direct consequence of its potent inhibition of eNOS.[6][7] This makes it a standard tool for studying the pathophysiology of hypertension and for evaluating the efficacy of antihypertensive drugs.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and applications of these inhibitors, the following diagrams have been generated using the DOT language.

cluster_0 This compound: Selective iNOS Inhibition ARC This compound iNOS iNOS ARC->iNOS Inhibits NO_iNOS NO Production (Inflammatory Response) iNOS->NO_iNOS Produces eNOS eNOS NO_basal Basal NO Production (Vasodilation, Neurotransmission) eNOS->NO_basal nNOS nNOS nNOS->NO_basal

Caption: Mechanism of this compound as a selective iNOS inhibitor.

cluster_1 L-NAME: Non-Selective NOS Inhibition LNAME L-NAME iNOS iNOS LNAME->iNOS Inhibits eNOS eNOS LNAME->eNOS Inhibits nNOS nNOS LNAME->nNOS Inhibits NO_all Global NO Production (Inflammatory & Basal) iNOS->NO_all eNOS->NO_all nNOS->NO_all

Caption: Mechanism of L-NAME as a non-selective NOS inhibitor.

cluster_2 Experimental Workflow: Comparing iNOS Inhibitors start Start: Prepare Cell Lysate or Purified Enzyme incubation Incubate with Inhibitor (this compound or L-NAME) at various concentrations start->incubation reaction Add L-[3H]arginine and Cofactors incubation->reaction separation Separate L-[3H]citrulline from L-[3H]arginine (Ion-Exchange Chromatography) reaction->separation quantification Quantify L-[3H]citrulline (Scintillation Counting) separation->quantification analysis Calculate IC50 Values quantification->analysis

Caption: Workflow for in vitro comparison of iNOS inhibitors.

Experimental Protocols

In Vitro iNOS Inhibition Assay (L-Arginine to L-Citrulline Conversion)

This protocol is a standard method for determining the inhibitory potency of compounds against NOS isoforms.[8][9][10]

1. Enzyme Preparation:

  • Use purified recombinant human iNOS, nNOS, and eNOS for isoform-specific analysis.

  • Alternatively, prepare cell lysates from cells stimulated to express iNOS (e.g., LPS/IFN-γ-treated RAW 264.7 macrophages).

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing necessary cofactors:

    • 1 mM NADPH

    • 10 µM FAD

    • 10 µM FMN

    • 10 µM Tetrahydrobiopterin (BH4)

    • 1 mM CaCl2

    • 10 µg/mL Calmodulin (for nNOS and eNOS)

3. Inhibition Assay:

  • Pre-incubate the enzyme with varying concentrations of the inhibitor (this compound or L-NAME) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding L-[³H]arginine (specific activity ~50-70 Ci/mmol) to a final concentration near the Km for each isoform.

  • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C.

4. Separation and Quantification:

  • Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG50WX-8). L-[³H]arginine (positively charged) will bind to the resin, while L-[³H]citrulline (neutral) will flow through.

  • Collect the eluate containing L-[³H]citrulline.

  • Quantify the amount of L-[³H]citrulline using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model: L-NAME-Induced Hypertension in Rats

This protocol describes the induction of hypertension using L-NAME, a common model for cardiovascular research.[7]

1. Animal Model:

  • Use adult male Wistar or Sprague-Dawley rats.

2. L-NAME Administration:

  • Dissolve L-NAME in the drinking water at a concentration of 40-100 mg/kg/day. The concentration may need to be adjusted based on the specific strain and desired severity of hypertension.

  • Administer the L-NAME-containing water ad libitum for a period of 4-8 weeks.

3. Blood Pressure Measurement:

  • Monitor systolic and diastolic blood pressure regularly (e.g., weekly) using a non-invasive tail-cuff method.

  • For more precise measurements, terminal intra-arterial blood pressure can be recorded.

4. Assessment of End-Organ Damage:

  • At the end of the study, tissues such as the heart, kidneys, and aorta can be collected for histological and molecular analysis to assess for hypertrophy, fibrosis, and other markers of hypertensive damage.

Conclusion

The choice between this compound and L-NAME for iNOS inhibition depends critically on the specific research question. For studies aiming to elucidate the specific role of iNOS in a biological process, the high selectivity of This compound is indispensable to avoid confounding effects from the inhibition of constitutive NOS isoforms. For research where a general reduction in nitric oxide production is desired, or for establishing models of hypertension, the non-selective inhibitor L-NAME remains a relevant and widely used tool. Researchers should carefully consider the selectivity profile and potential systemic effects of each inhibitor to ensure the validity and interpretability of their experimental results.

References

A Comparative Guide to Selective iNOS Inhibitors: AR-C102222 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory and neuropathic pain research, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a promising therapeutic strategy. Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in numerous inflammatory conditions. This guide provides a detailed comparison of AR-C102222, a notable selective iNOS inhibitor, with other widely researched inhibitors such as 1400W, L-NIL, and GW274150. The following sections present quantitative data on their potency and selectivity, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Potency and Selectivity Comparison

The therapeutic potential of an iNOS inhibitor is largely defined by its potency towards iNOS and its selectivity over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). Inhibition of eNOS can lead to cardiovascular side effects, while inhibition of nNOS can interfere with neuronal signaling. The data below, summarized from various in vitro and cellular assays, highlights the comparative efficacy of these inhibitors.

InhibitorTargetIC50 / KdSelectivity vs. eNOSSelectivity vs. nNOSReference
This compound Human iNOS170 nM (IC50)~3000-fold~5-fold (840 nM for nNOS)[1][2]
1400W Human iNOS≤ 7 nM (Kd)>5000-fold~285-fold (2 µM for nNOS)[1][3]
L-NIL Murine iNOS3.3 µM (IC50)-~28-fold (92 µM for nNOS)[3]
GW274150 Human iNOS<40 nM (Kd)>100-fold>80-fold[3]

This compound , a spirocyclic fluoropiperidine quinazoline, demonstrates high selectivity for iNOS over eNOS, a critical feature for minimizing cardiovascular side effects[1]. Its potent inhibition of iNOS is evident from its nanomolar IC50 value[2]. In rodent models of inflammatory, neuropathic, and post-operative pain, this compound has shown significant antinociceptive and anti-inflammatory activity[4].

1400W stands out for its exceptional potency and remarkable selectivity for iNOS over both eNOS and nNOS, making it a valuable research tool[1][3]. L-NIL , an L-arginine analog, shows moderate selectivity for iNOS over nNOS[3]. GW274150 is another potent and highly selective iNOS inhibitor with demonstrated efficacy in various in vivo models[3].

Signaling Pathways and Experimental Workflows

To understand the context of iNOS inhibition, it is crucial to visualize the signaling pathways leading to its activation and the general workflow for evaluating inhibitor efficacy.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade NF-kB NF-kB Signaling Cascade->NF-kB iNOS Gene iNOS Gene NF-kB->iNOS Gene iNOS mRNA iNOS mRNA iNOS Gene->iNOS mRNA iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) Produces L-Arginine L-Arginine L-Arginine->iNOS Protein Substrate Inflammation Inflammation Nitric Oxide (NO)->Inflammation Mediates Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme Assay Enzyme Assay Determine IC50 Determine IC50 Enzyme Assay->Determine IC50 Potency Selectivity Profiling Selectivity Profiling Determine IC50->Selectivity Profiling vs. eNOS/nNOS Animal Model Animal Model Selectivity Profiling->Animal Model Lead Candidate Inhibitor Administration Inhibitor Administration Animal Model->Inhibitor Administration Behavioral/Physiological Assessment Behavioral/Physiological Assessment Inhibitor Administration->Behavioral/Physiological Assessment Efficacy Determination Efficacy Determination Behavioral/Physiological Assessment->Efficacy Determination

References

A Comparative Guide: AR-C102222 Versus Aminoguanidine in Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory research, the inhibition of inducible nitric oxide synthase (iNOS) has emerged as a key therapeutic strategy. Overproduction of nitric oxide (NO) by iNOS is a critical factor in the pathophysiology of numerous inflammatory conditions. This guide provides a detailed comparison of two prominent iNOS inhibitors: AR-C102222 and aminoguanidine. We will objectively evaluate their performance in various inflammation models, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.

Mechanism of Action: Targeting the Inflammatory Cascade

Both this compound and aminoguanidine exert their anti-inflammatory effects primarily by inhibiting the iNOS enzyme. This enzyme, typically absent in resting cells, is expressed in response to pro-inflammatory stimuli such as cytokines and microbial products.[1] Once expressed, iNOS produces large, sustained amounts of NO, which can contribute to tissue damage, vasodilation, and the perpetuation of the inflammatory response. By inhibiting iNOS, both compounds effectively reduce this excessive NO production.

This compound is a highly selective iNOS inhibitor, demonstrating significantly greater potency for iNOS compared to the other major NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS).[2] This selectivity is crucial, as eNOS and nNOS are involved in vital physiological processes, and their inhibition can lead to undesirable side effects. Aminoguanidine is also considered a selective iNOS inhibitor, though some evidence suggests it may inhibit other NOS isoforms at higher concentrations.[3][4]

Pro-inflammatory Stimuli Pro-inflammatory Stimuli iNOS Expression iNOS Expression Pro-inflammatory Stimuli->iNOS Expression iNOS iNOS iNOS Expression->iNOS L-Arginine L-Arginine L-Arginine->iNOS Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) Inflammation Inflammation Nitric Oxide (NO)->Inflammation This compound This compound This compound->iNOS Inhibition Aminoguanidine Aminoguanidine Aminoguanidine->iNOS Inhibition

Mechanism of iNOS Inhibition

In Vitro Performance: A Head-to-Head Look at Potency and Selectivity

The inhibitory activity of this compound and aminoguanidine against NOS isoforms has been quantified by determining their half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.

CompoundTargetIC50Selectivity (vs. iNOS)
This compound iNOS10 nM - 1.2 µM[2]-
eNOS->3000-fold vs. eNOS[2]
nNOS-2.7 to 3000-fold vs. nNOS[2]
Aminoguanidine iNOS--
eNOS->50-fold vs. eNOS[3]
nNOS->50-fold vs. nNOS[3]

Note: Direct comparative IC50 values from a single study are not available. The provided ranges are collated from multiple sources.

In Vivo Efficacy: Performance in Preclinical Inflammation Models

The anti-inflammatory properties of this compound and aminoguanidine have been evaluated in a variety of animal models of inflammation. Below is a summary of their performance in key models.

Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia

This model induces a persistent inflammatory pain state.

CompoundAnimal ModelDoseKey FindingsReference
This compound Rat100 mg/kg, p.o.Significantly attenuated mechanical hyperalgesia.[5]
Arachidonic Acid-Induced Ear Edema

Topical application of arachidonic acid induces acute inflammation and edema.

CompoundAnimal ModelDoseKey FindingsReference
This compound Mouse100 mg/kg, p.o.Significantly reduced ear inflammation.[5]
Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used model for multiple sclerosis, characterized by CNS inflammation and demyelination.

CompoundAnimal ModelDoseKey FindingsReference
Aminoguanidine Mouse400 mg/kg/dayDelayed disease onset and reduced mean maximum clinical score from 3.9 to 0.9.[6]
Aminoguanidine Rat200 mg/kg, i.p.Significantly reduced the clinical severity of EAE paralysis.[7]
Lipopolysaccharide (LPS)-Induced Lung Inflammation

LPS administration induces a robust inflammatory response in the lungs.

CompoundAnimal ModelDoseKey FindingsReference
Aminoguanidine Rat50, 100, 150 mg/kg/day, i.p.Dose-dependently reduced total nitrite, MDA, IFN-γ, and TGF-β1 in BALF. Decreased total WBC, lymphocytes, and macrophages in BALF.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are outlines of the protocols used in the key studies cited.

Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia (for this compound)

cluster_0 Experimental Workflow Induction FCA Injection (hind paw) Treatment This compound Administration (100 mg/kg, p.o.) Induction->Treatment Assessment Mechanical Hyperalgesia Measurement Treatment->Assessment Analysis Data Analysis Assessment->Analysis

FCA-Induced Hyperalgesia Workflow
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Inflammation: A subcutaneous injection of Freund's Complete Adjuvant is administered into the plantar surface of the rat's hind paw.

  • Drug Administration: this compound is administered orally (p.o.) at a dose of 100 mg/kg.

  • Assessment of Hyperalgesia: Mechanical hyperalgesia is typically assessed using von Frey filaments or a pressure application meter to determine the paw withdrawal threshold. Measurements are taken at baseline and at various time points after FCA and drug administration.

  • Data Analysis: Changes in paw withdrawal threshold are compared between the this compound-treated group and a vehicle-treated control group.

Lipopolysaccharide (LPS)-Induced Lung Inflammation (for Aminoguanidine)
  • Animal Model: Male Wistar rats.[8]

  • Induction of Inflammation: Rats receive intraperitoneal (i.p.) injections of LPS (1 mg/kg/day) for five weeks to induce a state of systemic and lung inflammation.[8]

  • Drug Administration: Aminoguanidine is administered i.p. at doses of 50, 100, or 150 mg/kg/day for the duration of the five-week experimental period.[8]

  • Sample Collection and Analysis:

    • Bronchoalveolar Lavage Fluid (BALF): At the end of the treatment period, BALF is collected to assess inflammatory cell infiltration (total and differential white blood cell counts) and biochemical markers.[8]

    • Biochemical Analysis: BALF is analyzed for levels of total nitrite, malondialdehyde (MDA), interferon-gamma (IFN-γ), and transforming growth factor-beta 1 (TGF-β1).[8]

  • Data Analysis: The measured parameters from the aminoguanidine-treated groups are compared with those from the LPS-only and control groups.[8]

Conclusion

Both this compound and aminoguanidine are effective inhibitors of iNOS with demonstrated anti-inflammatory activity in a range of preclinical models. The key distinction lies in their selectivity profiles, with this compound exhibiting a particularly high degree of selectivity for iNOS over eNOS and nNOS. This superior selectivity may translate to a more favorable safety profile in therapeutic applications.

The choice between these two inhibitors will ultimately depend on the specific research question and experimental context. For studies where high selectivity for iNOS is paramount to avoid confounding effects from the inhibition of constitutive NOS isoforms, this compound presents a compelling option. Aminoguanidine remains a valuable and widely studied tool for investigating the role of iNOS in inflammation, particularly when a broader inhibition of NO production might be acceptable or even desirable for the experimental aims.

This guide provides a foundation for understanding the comparative performance of this compound and aminoguanidine. Researchers are encouraged to consult the primary literature for more detailed information to inform their experimental design and compound selection.

References

Cross-Validation of AR-C102222 Effects with iNOS Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of the selective inducible nitric oxide synthase (iNOS) inhibitor, AR-C102222, with the genetic knockout of iNOS. By examining data from preclinical models of inflammation and neuropathic pain, this document aims to cross-validate the on-target effects of this compound, confirming its mechanism of action through iNOS inhibition.

Comparative Efficacy in Preclinical Models

To assess the specific contribution of iNOS to disease pathology and to validate the mechanism of action of this compound, we compare its effects with those observed in iNOS knockout (KO) mice in established models of inflammation and neuropathic pain.

Inflammatory Pain Model: Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia

Mechanical hyperalgesia, an increased sensitivity to a painful stimulus, is a key feature of inflammatory pain. The following table summarizes the effects of this compound and iNOS gene deletion on mechanical paw withdrawal thresholds in the FCA model.

Treatment/Model Animal Model Dosage/Genetic Modification Endpoint Result Reference
This compound Rat100 mg/kg, p.o.Mechanical Paw Withdrawal Threshold (g)Attenuated FCA-induced mechanical hyperalgesia.[1]LaBuda et al., 2006
iNOS Knockout MouseiNOS -/-Mechanical Paw Withdrawal Threshold (g)More rapid recovery from thermal hyperalgesia compared to wild-type mice.[2]Boettger et al., 2007
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)-Induced Allodynia

Tactile allodynia, the perception of pain from a non-painful stimulus, is a hallmark of neuropathic pain. The table below compares the efficacy of this compound with the phenotype of iNOS KO mice in a model of peripheral nerve injury.

Treatment/Model Animal Model Dosage/Genetic Modification Endpoint Result Reference
This compound Rat30 mg/kg, i.p.Tactile Allodynia (Paw Withdrawal Threshold, g)Significantly reduced tactile allodynia produced by L5 spinal nerve ligation.[1]LaBuda et al., 2006
iNOS Knockout RatIntrathecal selective iNOS inhibitor (L-NIL)Mechanical Withdrawal Threshold (von Frey)Partially participated in the development of nociceptive responses.Martins et al., 2020

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema

This model is widely used to assess the anti-inflammatory activity of novel compounds.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.

  • Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before carrageenan injection.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection. The increase in paw volume is calculated as the percentage difference from the initial volume.

Von Frey Test for Mechanical Allodynia

This test is used to assess sensitivity to mechanical stimuli, a measure of tactile allodynia.

  • Animals: Rats or mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.

  • Stimulation: A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.

  • Assessment of Withdrawal Threshold: The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a sharp withdrawal of the paw.

  • Data Analysis: The 50% withdrawal threshold is calculated for each animal and averaged for each treatment group.

iNOS Activity Assay

This assay measures the enzymatic activity of iNOS in tissue homogenates.

  • Sample Preparation: Tissue samples (e.g., spinal cord, paw tissue) are homogenized in a lysis buffer containing protease inhibitors.

  • Assay Principle: The assay measures the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline by iNOS.

  • Reaction: The homogenate is incubated with L-[¹⁴C]arginine and necessary cofactors (NADPH, calmodulin, tetrahydrobiopterin) in a calcium-free buffer to specifically measure iNOS activity.

  • Separation and Detection: The reaction is stopped, and the radiolabeled L-citrulline is separated from L-arginine using cation-exchange chromatography. The amount of L-citrulline produced is quantified by liquid scintillation counting and is proportional to the iNOS activity.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the iNOS signaling pathway in inflammation and pain, and a typical experimental workflow for evaluating iNOS inhibitors.

iNOS_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_inhibition Inhibition cluster_effects Downstream Effects Pro-inflammatory Cytokines Pro-inflammatory Cytokines LPS LPS NF-kB Activation NF-kB Activation LPS->NF-kB Activation iNOS Gene Transcription iNOS Gene Transcription NF-kB Activation->iNOS Gene Transcription STAT1 Activation STAT1 Activation STAT1 Activation->iNOS Gene Transcription This compound This compound iNOS Protein iNOS Protein This compound->iNOS Protein iNOS Knockout iNOS Knockout iNOS Knockout->iNOS Gene Transcription iNOS Gene Transcription->iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) L-Citrulline L-Citrulline iNOS Protein->L-Citrulline L-Arginine L-Arginine L-Arginine->iNOS Protein Vasodilation Vasodilation Nitric Oxide (NO)->Vasodilation Cytotoxicity Cytotoxicity Nitric Oxide (NO)->Cytotoxicity Pain Sensitization Pain Sensitization Nitric Oxide (NO)->Pain Sensitization

Caption: iNOS signaling pathway in inflammation and pain.

Experimental_Workflow cluster_groups Groups Induction of Pathology Induction of Pathology Treatment Groups Treatment Groups Induction of Pathology->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control This compound This compound Treatment Groups->this compound Wild-Type Wild-Type Treatment Groups->Wild-Type iNOS Knockout iNOS Knockout Treatment Groups->iNOS Knockout Behavioral Testing Behavioral Testing Biochemical Analysis Biochemical Analysis Behavioral Testing->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Vehicle Control->Behavioral Testing This compound->Behavioral Testing Wild-Type->Behavioral Testing iNOS Knockout->Behavioral Testing

Caption: Experimental workflow for cross-validation.

References

A Comparative Analysis of iNOS Inhibitors: AR-C102222 and 1400W

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of selective inducible nitric oxide synthase (iNOS) inhibitors, AR-C102222 and 1400W have emerged as critical tools for investigating the roles of nitric oxide in various pathological conditions. Both compounds exhibit potent and selective inhibition of iNOS, an enzyme implicated in inflammation, pain, and neurodegenerative diseases. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the key quantitative data for this compound and 1400W, highlighting their potency against iNOS and selectivity over the other two nitric oxide synthase isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).

ParameterThis compound1400W
Target Inducible Nitric Oxide Synthase (iNOS)Inducible Nitric Oxide Synthase (iNOS)
Mechanism of Action Selective iNOS inhibitor.[1]Slow, tight-binding, and highly selective inhibitor of iNOS.[2][3]
Potency (iNOS) IC50: 170 nM (human)[1]Kd: ≤ 7 nM (human)[2][4]
Selectivity (nNOS) -Ki: 2 µM[2][5]
Selectivity (eNOS) >3000-fold selective over eNOS[6]Ki: 50 µM[2][5]
In Vivo Activity Demonstrates antinociceptive activity in rodent models of inflammatory and neuropathic pain.[7]Reduces brain lesion volume in a rat model of traumatic brain injury and shows efficacy in models of endotoxin-induced vascular injury.[5][8]

Experimental Protocols

A clear understanding of the methodologies used to characterize these inhibitors is crucial for interpreting the data and designing future experiments. Below are detailed protocols for key assays.

In Vitro iNOS Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the inhibitory activity of compounds against purified iNOS enzyme.

Objective: To determine the IC50 value of a test compound (e.g., this compound or 1400W) for iNOS.

Materials:

  • Purified recombinant iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (for nitrite determination) or radiolabeled L-Arginine

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, purified iNOS enzyme, NADPH, BH4, and calmodulin.

  • Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a vehicle control (solvent only).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-arginine.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction.

  • Detection of Nitric Oxide Production:

    • Griess Assay: Measure the accumulation of nitrite, a stable oxidation product of nitric oxide, by adding Griess reagent and measuring the absorbance at 540 nm.

    • Radiolabel Assay: If using radiolabeled L-arginine, quantify the formation of radiolabeled L-citrulline using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Cell-Based iNOS Inhibition Assay

This protocol describes how to assess the inhibitory effect of a compound on iNOS activity in a cellular context.

Objective: To evaluate the ability of a test compound to inhibit iNOS-mediated nitric oxide production in cultured cells.

Cell Line: Murine macrophage cell line RAW 264.7 or human colon adenocarcinoma cell line DLD-1 are commonly used as they can be stimulated to express iNOS.

Materials:

  • RAW 264.7 or DLD-1 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Inducing agents: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • Test compound

  • Griess Reagent

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce the expression of iNOS.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess assay.

  • Data Analysis: Calculate the percentage of inhibition of nitrite production for each concentration of the test compound and determine the IC50 value.

Mandatory Visualization

Signaling Pathway of iNOS Inhibition

The following diagram illustrates the signaling pathway leading to iNOS production and the mechanism by which inhibitors like this compound and 1400W exert their effects.

iNOS_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LPS/IFN-g LPS/IFN-g Receptors Receptors LPS/IFN-g->Receptors Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) Receptors->Signaling_Cascade iNOS_Gene iNOS Gene (Transcription) Signaling_Cascade->iNOS_Gene iNOS_mRNA iNOS mRNA (Translation) iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Product L-Arginine L-Arginine L-Arginine->iNOS_Protein Substrate Inhibitors This compound 1400W Inhibitors->iNOS_Protein Inhibition

Caption: iNOS induction and inhibition pathway.

Experimental Workflow for Inhibitor Comparison

The diagram below outlines a typical experimental workflow for the comparative analysis of iNOS inhibitors.

Experimental_Workflow Start Start Inhibitor_Prep Prepare Stock Solutions of this compound & 1400W Start->Inhibitor_Prep In_Vitro_Assay In Vitro iNOS Inhibition Assay Inhibitor_Prep->In_Vitro_Assay Cell_Based_Assay Cell-Based iNOS Inhibition Assay Inhibitor_Prep->Cell_Based_Assay Selectivity_Assay Selectivity Profiling (nNOS & eNOS assays) Inhibitor_Prep->Selectivity_Assay IC50_Determination Determine IC50 Values In_Vitro_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination Data_Analysis Comparative Data Analysis & Table Generation IC50_Determination->Data_Analysis Ki_Determination Determine Ki Values Selectivity_Assay->Ki_Determination Ki_Determination->Data_Analysis End End Data_Analysis->End

Caption: Workflow for comparing iNOS inhibitors.

References

A Comparative Analysis of AR-C102222 and Non-Selective NOS Inhibitors in Preclinical Models of Pain and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the selective inducible nitric oxide synthase (iNOS) inhibitor, AR-C102222, with non-selective nitric oxide synthase (NOS) inhibitors. The following sections detail their performance in established preclinical models of pain and inflammation, supported by experimental data.

Introduction to Nitric Oxide Synthase and Its Inhibitors

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] It is synthesized by three distinct isoforms of nitric oxide synthase (NOS):

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission and synaptic plasticity.[2]

  • Endothelial NOS (eNOS or NOS3): Predominantly located in the endothelium, it is crucial for regulating vascular tone and blood flow.[1]

  • Inducible NOS (iNOS or NOS2): Typically expressed in immune cells in response to inflammatory stimuli, leading to the production of large amounts of NO.[1]

While physiological levels of NO are essential, excessive production, particularly by iNOS, is implicated in the pathophysiology of various inflammatory diseases and pain states.[3] This has led to the development of NOS inhibitors as potential therapeutic agents. Non-selective NOS inhibitors, such as L-NAME (N(G)-nitro-L-arginine methyl ester) and L-NMMA (N(G)-monomethyl-L-arginine), block all three isoforms. In contrast, selective inhibitors like this compound are designed to target a specific isoform, in this case, iNOS, potentially offering a more targeted therapeutic approach with fewer side effects.

Efficacy Comparison in Preclinical Models

Table 1: Anti-Inflammatory and Antinociceptive Efficacy
Inhibitor Animal Model Dose Route of Administration Observed Effect Source
This compound Freund's Complete Adjuvant (FCA)-induced mechanical hyperalgesia (Rat)100 mg/kgp.o.Significantly attenuated mechanical hyperalgesia.[4]
This compound Acetic acid-induced writhing (Mouse)100 mg/kgp.o.Significantly attenuated writhing response.[4]
This compound L5 spinal nerve ligation (SNL)-induced tactile allodynia (Rat)30 mg/kgi.p.Significantly reduced tactile allodynia.[4]
L-NAME Freund's Complete Adjuvant (FCA)-induced hyperalgesia (Rat)5 mgIntraplantarReduced mechanical hyperalgesia.[5]
L-NAME Acetic acid-induced writhing (Mouse)Not specifiedi.p.Produced a dose-dependent antinociceptive effect.[6]
L-NMMA Formalin-induced paw-licking (Mouse)75-200 µgi.c.v.Produced a non-dose-related reduction in paw-licking time.[7]

Note: The data presented above is compiled from different studies. A direct head-to-head comparison of potency and efficacy requires studies conducted under the same experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia in Rats

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain.

  • Animals: Male Sprague-Dawley rats are typically used.[8][9]

  • Induction of Inflammation: A volume of 0.1 ml of Freund's Complete Adjuvant (CFA) is injected intraplantarly into the right hind paw of the rat.[5] This induces a localized inflammation characterized by edema and hypersensitivity that can be maintained for about one week.[5]

  • Drug Administration: Test compounds (e.g., this compound or L-NAME) are administered at specified doses and routes (e.g., orally, intraperitoneally, or intraplantarly) at various time points before or after CFA injection.[4][5]

  • Assessment of Hyperalgesia: Mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus, often using von Frey filaments or a Randall-Selitto apparatus. A decrease in the withdrawal threshold indicates hyperalgesia.

Acetic Acid-Induced Writhing in Mice

This is a model of visceral pain used to screen for analgesic compounds.

  • Animals: Swiss albino mice are commonly used.[10]

  • Drug Administration: The test compound (e.g., this compound) or a standard analgesic is administered, typically 30 minutes prior to the injection of acetic acid.[10]

  • Induction of Writhing: A 0.6% or 0.7% solution of acetic acid is injected intraperitoneally at a volume of 10 ml/kg body weight.[10][11]

  • Observation: Following acetic acid injection, the mice are placed in an observation chamber. The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period, usually 10-15 minutes, starting 5 minutes after the injection.[10][11]

  • Data Analysis: The total number of writhes in the test group is compared to the control group to determine the percentage of inhibition, indicating the analgesic effect.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.

NOS_Signaling_Pathways cluster_nNOS_eNOS nNOS/eNOS Signaling (Constitutive) cluster_iNOS iNOS Signaling (Inducible) CaM Ca2+/Calmodulin nNOS_eNOS nNOS / eNOS CaM->nNOS_eNOS L_Arginine L-Arginine L_Arginine->nNOS_eNOS NO_basal Nitric Oxide (Physiological Levels) nNOS_eNOS->NO_basal sGC Soluble Guanylate Cyclase (sGC) NO_basal->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Vasodilation, Neurotransmission PKG->Physiological_Effects Non_Selective_Inhibitor Non-Selective Inhibitors (L-NAME, L-NMMA) Non_Selective_Inhibitor->nNOS_eNOS Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimuli->Immune_Cells iNOS_Induction iNOS Gene Transcription Immune_Cells->iNOS_Induction iNOS iNOS iNOS_Induction->iNOS NO_high Nitric Oxide (High Levels) iNOS->NO_high L_Arginine2 L-Arginine L_Arginine2->iNOS Inflammation_Pain Inflammation & Pain NO_high->Inflammation_Pain AR_C102222 This compound (Selective iNOS Inhibitor) AR_C102222->iNOS Non_Selective_Inhibitor2 Non-Selective Inhibitors (L-NAME, L-NMMA) Non_Selective_Inhibitor2->iNOS

Caption: Overview of constitutive (nNOS/eNOS) and inducible (iNOS) nitric oxide signaling pathways.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Induction Induce Pain/Inflammation (e.g., FCA, Acetic Acid) Vehicle Vehicle Control Induction->Vehicle ARC102222 This compound Induction->ARC102222 NonSelective Non-selective Inhibitor (e.g., L-NAME) Induction->NonSelective Behavioral Behavioral Testing (e.g., von Frey, Writhing Count) Vehicle->Behavioral ARC102222->Behavioral NonSelective->Behavioral Biochemical Biochemical Analysis (e.g., Nitrite Levels) Behavioral->Biochemical Stats Statistical Comparison of Treatment Groups vs. Control Biochemical->Stats

Caption: General experimental workflow for comparing the efficacy of NOS inhibitors in vivo.

Conclusion

References

Independent Verification of AR-C102222: A Comparative Guide to its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of AR-C102222, a selective inducible nitric oxide synthase (iNOS) inhibitor. The performance of this compound is evaluated against alternative iNOS inhibitors and standard non-steroidal anti-inflammatory drugs (NSAIDs) based on available preclinical experimental data.

Mechanism of Action: Selective iNOS Inhibition

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), trigger a signaling cascade that activates the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB then promotes the expression of the inducible nitric oxide synthase (iNOS) enzyme.[1] This enzyme produces large, sustained amounts of nitric oxide (NO), a key mediator in the inflammatory process, which can contribute to tissue damage and pain.[2]

This compound is a spirocyclic quinazoline compound that acts as a potent and highly selective inhibitor of iNOS.[3][4] By selectively blocking iNOS, this compound reduces the overproduction of NO in inflammatory conditions without significantly affecting the constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms, which are crucial for maintaining physiological functions like vascular tone and neurotransmission.[4] This selectivity is a key differentiator from non-selective NOS inhibitors.

iNOS Signaling Pathway cluster_0 Inflammatory Stimuli cluster_1 Intracellular Signaling cluster_2 Gene Expression & Synthesis cluster_3 NO Production & Effect LPS LPS NFkB NF-κB Activation LPS->NFkB TNFa TNF-α TNFa->NFkB IL1b IL-1β IL1b->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Enzyme iNOS_gene->iNOS_protein NO_prod L-Arginine → NO + L-Citrulline iNOS_protein->NO_prod Inflammation Inflammation & Pain NO_prod->Inflammation ARC This compound ARC->iNOS_protein Inhibits

Caption: Mechanism of this compound action on the iNOS pathway.

Comparative Performance in Preclinical Models

This compound has been evaluated in established rodent models of inflammation and pain. Its efficacy is compared here with other iNOS inhibitors and a standard NSAID, Indomethacin.

Model 1: Arachidonic Acid (AA)-Induced Mouse Ear Edema

This model assesses acute inflammatory responses. Edema (swelling) is induced by topical application of arachidonic acid to a mouse's ear and is quantified by measuring the change in weight of an ear punch biopsy.

CompoundClassDose & RouteResultPercentage Inhibition of EdemaSource
This compound Selective iNOS Inhibitor100 mg/kg, p.o.Significantly reduced inflammationData not specified[2]
Indomethacin NSAID (COX Inhibitor)TopicalSignificantly reduced edema57%[5]

Note: Data for this compound and Indomethacin are from separate studies and are not a direct head-to-head comparison.

Model 2: Freund's Complete Adjuvant (FCA)-Induced Rat Paw Hyperalgesia

This is a model of chronic inflammation and persistent pain. FCA is injected into the rat's paw, leading to sustained inflammation, swelling (edema), and hypersensitivity to mechanical stimuli (hyperalgesia), which is measured using von Frey filaments.

CompoundClassDose & RouteResultQuantitative OutcomeSource
This compound Selective iNOS Inhibitor30 mg/kg, i.p.Attenuated mechanical hyperalgesiaData not specified[2]
L-NAME Non-selective NOS Inhibitor0.1, 1, 10 mg, intraplantarDose-dependent decrease in mechanical hyperalgesiaData not specified[6]
L-NIL Selective iNOS Inhibitor5-25 mg/kg, i.p.Dose-related inhibition of late-phase edemaData not specified[7][8]

Note: The presented data are from different studies and experimental conditions may vary.

Experimental Protocols & Workflows

Arachidonic Acid-Induced Ear Edema Protocol

This protocol is a standard method for evaluating acute topical anti-inflammatory activity.

  • Animal Model : Typically BALB/c or ICR mice are used.[2]

  • Test Agent Administration : The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 30-60 minutes) before the inflammatory insult.

  • Induction of Inflammation : A solution of arachidonic acid (e.g., 2 mg in 20 µL acetone) is applied topically to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle (acetone) only.[9]

  • Edema Assessment : After a set period (typically 40-60 minutes when edema is maximal), the animal is euthanized.[10] A standard-sized circular biopsy (e.g., 6-8 mm diameter) is taken from both ears.

  • Quantification : The biopsies are weighed immediately. The degree of edema is calculated as the difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear.

  • Analysis : The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group using the formula: % Inhibition = [1 - (Weight_treated / Weight_control)] * 100.

G start Start admin Administer this compound (or vehicle/alternative) start->admin wait1 Wait 30-60 min admin->wait1 apply_aa Apply Arachidonic Acid to one ear wait1->apply_aa wait2 Wait 40-60 min apply_aa->wait2 biopsy Collect ear punch biopsies from both ears wait2->biopsy weigh Weigh biopsies biopsy->weigh calculate Calculate edema weight (Treated Ear - Control Ear) weigh->calculate end End calculate->end

Caption: Workflow for the AA-induced mouse ear edema model.
Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia Protocol

This protocol establishes a model of chronic inflammatory pain, essential for evaluating the long-term efficacy of analgesic and anti-inflammatory compounds.

  • Animal Model : Sprague-Dawley or Lewis rats are commonly used.[2]

  • Induction of Arthritis : A single intraplantar injection of FCA (e.g., 0.1-0.15 mL) is administered into the hind paw of the rat.[6][11] This induces a localized, robust, and persistent inflammatory reaction that develops over several days.

  • Test Agent Administration : Treatment with the test compound (e.g., this compound) can be prophylactic (starting before or at the time of FCA injection) or therapeutic (starting after the establishment of inflammation, e.g., day 7-14).

  • Assessment of Mechanical Hyperalgesia :

    • Rats are placed on an elevated mesh surface.

    • Calibrated von Frey filaments, which apply a specific amount of force, are applied to the plantar surface of the inflamed paw.

    • The response threshold is determined by observing the force at which the rat withdraws its paw. A lower withdrawal threshold compared to baseline or the contralateral paw indicates hyperalgesia.

  • Assessment of Edema (Optional) : Paw volume can be measured at various time points using a plethysmometer to quantify swelling.

  • Analysis : The effect of the treatment is determined by comparing the paw withdrawal threshold or paw volume in the treated group to the vehicle-treated control group over time.

G cluster_0 Induction Phase cluster_1 Treatment & Assessment Phase start Day 0: Baseline Paw Withdrawal Threshold inject Intraplantar Injection of FCA start->inject develop Days 1-14: Inflammation & Hyperalgesia Develop inject->develop treat Administer this compound (or vehicle/alternative) develop->treat assess Measure Paw Withdrawal Threshold (von Frey) treat->assess repeat Repeat Treatment & Assessment (e.g., daily for 7 days) assess->repeat end Final Analysis repeat->end

Caption: Workflow for the FCA-induced rat hyperalgesia model.

References

Evaluating the Specificity of AR-C102222 in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS). Its performance is objectively compared with other commonly used iNOS inhibitors, supported by experimental data to aid in the selection of the most appropriate tool for research and drug development.

Introduction to this compound and iNOS Inhibition

This compound is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. iNOS, one of the three isoforms of nitric oxide synthase, is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. It produces large amounts of nitric oxide (NO), a key signaling molecule involved in a wide range of physiological and pathological processes, including inflammation, host defense, and neurotransmission. Dysregulation of iNOS activity is implicated in various inflammatory diseases, making it a significant target for therapeutic intervention. The specificity of an inhibitor is paramount to avoid off-target effects by minimizing interaction with the other two nitric oxide synthase isoforms: endothelial NOS (eNOS) and neuronal NOS (nNOS), which are involved in crucial physiological functions.

Comparative Analysis of iNOS Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-known iNOS inhibitors. The data, presented as IC50 values, represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates higher potency. Selectivity is determined by the ratio of IC50 values for eNOS or nNOS to iNOS.

InhibitoriNOS IC50eNOS IC50nNOS IC50Selectivity (eNOS/iNOS)Selectivity (nNOS/iNOS)
This compound 170 nM[1]~510 µM*-~3000-fold[1]-
L-NIL 3.3 µM[1]-92 µM[1]-~28-fold
1400W ≤ 7 nM (Kd)50 µM (Ki)2 µM (Ki)>7000-fold~285-fold
Aminoguanidine 2.1 µM[2]--Reported to be over 50-fold more effective at inhibiting iNOS than eNOS or nNOS[3]-

*Estimated based on the reported 3000-fold selectivity.

iNOS Signaling Pathway

The induction of iNOS expression is a complex process initiated by various inflammatory and pro-inflammatory stimuli. The diagram below illustrates the major signaling pathways leading to the activation of iNOS transcription.

iNOS_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB Release nucleus Nucleus NFkB->nucleus Translocation iNOS_gene iNOS Gene NFkB->iNOS_gene Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Citrulline L_Arginine L-Arginine L_Arginine->NO Cytokines Cytokines (IFNγ, TNFα, IL-1β) Cytokine_R Cytokine Receptors Cytokines->Cytokine_R JAK JAK Cytokine_R->JAK STAT1 STAT1 JAK->STAT1 P STAT1->nucleus Translocation STAT1->iNOS_gene Transcription AP1 AP-1 MAPK->AP1 Activation AP1->nucleus Translocation AP1->iNOS_gene Transcription

Caption: Simplified iNOS signaling pathway.

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against NOS isoforms. The assay measures the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Recombinant human iNOS, eNOS, and nNOS enzymes

  • L-[14C]-Arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin (for eNOS and nNOS)

  • CaCl2 (for eNOS and nNOS)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation fluid

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, NADPH, BH4, and for eNOS and nNOS, calmodulin and CaCl2.

  • Add Inhibitor: Add various concentrations of the test compound or vehicle control to the reaction mixture.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding L-[14C]-Arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted L-[14C]-Arginine.

  • Separate Products: Centrifuge the tubes to pellet the resin.

  • Quantify Product: Transfer the supernatant containing the L-[14C]-Citrulline product to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Experimental Workflow for Evaluating iNOS Inhibitors

The following diagram illustrates a typical workflow for the screening and characterization of iNOS inhibitors.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: In vitro iNOS Inhibition Assay start->primary_screen hits Active Compounds (Hits) primary_screen->hits selectivity_screen Selectivity Screen: eNOS & nNOS Inhibition Assays hits->selectivity_screen selective_hits Selective iNOS Inhibitors selectivity_screen->selective_hits cell_based_assay Cell-based Assays: (e.g., LPS-stimulated macrophages) selective_hits->cell_based_assay in_vivo In vivo Models: (e.g., Animal models of inflammation) cell_based_assay->in_vivo lead Lead Compound in_vivo->lead

Caption: iNOS inhibitor screening workflow.

Conclusion

The data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of iNOS. Its superior selectivity over eNOS compared to some other inhibitors like L-NIL makes it a valuable tool for specifically investigating the roles of iNOS in complex biological systems, thereby minimizing the potential for confounding off-target effects. The choice of an appropriate iNOS inhibitor should be guided by the specific requirements of the experimental setup, including the desired potency and the necessary degree of selectivity. This guide provides the essential data and methodologies to assist researchers in making an informed decision.

References

Safety Operating Guide

Proper Disposal of AR-C102222: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential logistical and safety information for the proper disposal of AR-C102222, a spirocyclic fluoropiperidine quinazoline and selective inducible nitric oxide synthase (iNOS) inhibitor used in research.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on the chemical's structural class and general best practices for hazardous waste management.

Immediate Safety Considerations

Given that this compound is a complex heterocyclic and fluorinated compound, it should be handled as a potentially hazardous substance.[2][3] The primary routes of exposure in a laboratory setting are inhalation, ingestion, and skin/eye contact. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound in any form.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A certified respirator should be used if handling the compound as a powder outside of a fume hood or if aerosolization is possible.

Step-by-Step Disposal Protocol

All materials contaminated with this compound, including the pure compound, solutions, contaminated labware, and used PPE, must be treated as hazardous chemical waste.[2]

Step 1: Waste Segregation Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2] Specifically, avoid mixing with strong oxidizing agents, acids, or bases to prevent unforeseen reactions.[2]

Step 2: Waste Collection Collect all this compound waste in a dedicated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical. The label should clearly state "Hazardous Waste" and identify the contents as "this compound."

Step 3: Storage of Chemical Waste Store the hazardous waste container in a designated, well-ventilated, and secure area. This location should be away from incompatible materials.

Step 4: Disposal of Empty Containers Empty containers that originally held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Step 5: Spill Management In the event of a spill, ensure the area is well-ventilated or perform the cleanup within a chemical fume hood. For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, use an inert absorbent material. All contaminated materials from the cleanup must be placed in a sealed container labeled as hazardous waste. The spill area should then be decontaminated with an appropriate solvent followed by soap and water.[2]

Step 6: Final Disposal The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[2] Incineration at a permitted hazardous waste facility is the preferred method of disposal for quinazoline derivatives.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start Start: Generation of this compound Waste cluster_ppe Safety Protocol cluster_collection Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (Pure compound, solutions, contaminated items) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always collect Collect in a Labeled, Sealed Hazardous Waste Container ppe->collect segregate Segregate from Incompatible Chemicals collect->segregate storage Store in a Designated, Well-Ventilated, Secure Area segregate->storage disposal_co Arrange Pickup by a Licensed Hazardous Waste Disposal Company storage->disposal_co incineration Preferred Method: Incineration disposal_co->incineration

Caption: Workflow for the safe disposal of this compound waste.

This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. It is imperative for all researchers, scientists, and drug development professionals to adhere to their institution's specific chemical hygiene plan and waste disposal protocols.

References

Personal protective equipment for handling AR-C102222

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of AR-C102222, a potent and selective inducible nitric oxide synthase (iNOS) inhibitor.

This document provides crucial safety and logistical information for the laboratory use of this compound. Given that this product is intended for research purposes only and has not been fully validated for medical applications, a conservative approach to safety is paramount.[1][2] The following procedures are based on general best practices for handling potent, novel chemical compounds in a research environment.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the absence of a comprehensive toxicological profile, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.

Primary Engineering Controls:

  • Fume Hood: All handling of this compound powder and initial stock solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment:

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.

  • Respiratory Protection: For operations with a high potential for aerosol generation (e.g., sonication, vortexing), a NIOSH-approved respirator may be necessary.

Operational and Disposal Plans

A clear and concise plan for the lifecycle of this compound in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.

Summary of Quantitative Data
PropertyValue
Molecular Formula C₁₉H₁₇ClF₂N₆O
Molecular Weight 418.83 g/mol
IC₅₀ for iNOS 37 nM
IC₅₀ for eNOS >100 µM
Storage Temperature 4°C (short-term), -20°C to -80°C (long-term)
Solubility Soluble in DMSO and water
Experimental Protocols

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container at the recommended temperature (4°C for short-term, -20°C or -80°C for long-term storage), away from moisture.[1]

Stock Solution Preparation:

  • Move the sealed container of this compound to a chemical fume hood.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound using a calibrated analytical balance within the fume hood.

  • Prepare the stock solution by dissolving the compound in an appropriate solvent, such as DMSO. For higher solubility, the tube can be warmed to 37°C and sonicated.[2]

  • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the stock solution at -20°C or -80°C. Stock solutions are stable for up to 6 months at -80°C.[3]

In Vivo Administration (Rodent Models):

  • This compound has been administered to mice and rats via oral (p.o.) and intraperitoneal (i.p.) routes.[1][4]

  • Dosages in published studies have ranged from 3 to 100 mg/kg.[1][4]

  • All animal handling and dosing procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.

Visualizations

Signaling Pathway of iNOS Inhibition

iNOS_Pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_gene_expression Gene Expression cluster_protein_synthesis Protein Synthesis cluster_enzymatic_reaction Enzymatic Reaction Cytokines (e.g., IL-1β, TNF-α) Cytokines (e.g., IL-1β, TNF-α) NF-κB Pathway NF-κB Pathway Cytokines (e.g., IL-1β, TNF-α)->NF-κB Pathway LPS LPS MAPK Pathway MAPK Pathway LPS->MAPK Pathway iNOS Gene Transcription iNOS Gene Transcription NF-κB Pathway->iNOS Gene Transcription MAPK Pathway->iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) L-Citrulline L-Citrulline iNOS Protein->L-Citrulline L-Arginine L-Arginine L-Arginine->iNOS Protein Substrate This compound This compound This compound->iNOS Protein Inhibition

Caption: iNOS signaling pathway and point of inhibition by this compound.

Experimental Workflow for Handling this compound

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receive_and_Store Receive and Store (-20°C to -80°C) Weigh_Compound Weigh Compound (in Fume Hood) Receive_and_Store->Weigh_Compound Prepare_Stock_Solution Prepare Stock Solution (DMSO) Weigh_Compound->Prepare_Stock_Solution Dilute_to_Working_Conc Dilute to Working Concentration Prepare_Stock_Solution->Dilute_to_Working_Conc In_Vitro_or_In_Vivo_Assay In Vitro / In Vivo Assay Dilute_to_Working_Conc->In_Vitro_or_In_Vivo_Assay Decontaminate_Surfaces Decontaminate Surfaces and Equipment In_Vitro_or_In_Vivo_Assay->Decontaminate_Surfaces Collect_Liquid_Waste Collect Liquid Waste (Hazardous) In_Vitro_or_In_Vivo_Assay->Collect_Liquid_Waste Collect_Solid_Waste Collect Solid Waste (Hazardous) In_Vitro_or_In_Vivo_Assay->Collect_Solid_Waste Dispose_Waste Dispose via EHS Collect_Liquid_Waste->Dispose_Waste Collect_Solid_Waste->Dispose_Waste

Caption: Step-by-step workflow for handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.